Convallagenin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDVFDQHJBXYFP-PBVSVCIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6O)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H]([C@@H]6O)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Convallagenin B: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convallagenin B, a steroidal sapogenin found in Convallaria majalis (Lily of the Valley), is a compound of growing interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, offering detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document outlines the presumed biological activity of this compound based on its classification as a cardiac glycoside, including its interaction with the Na+/K+-ATPase pump and the subsequent signaling cascade. Quantitative data from isolation procedures are summarized, and key experimental workflows and signaling pathways are visually represented to facilitate a deeper understanding and guide future research.
Introduction
Convallaria majalis has been a cornerstone of traditional medicine for centuries, primarily for its cardiotonic properties. The plant's bioactivity is largely attributed to its rich composition of cardiac glycosides. Among these, this compound stands out as a spirostanol sapogenin, a class of compounds with a wide range of biological activities. This guide serves as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a detailed exploration of this compound from its initial discovery to its potential mechanism of action.
Discovery and Structural Elucidation
The journey to identify individual bioactive compounds in Convallaria majalis has been a progressive endeavor, evolving with advancements in analytical chemistry. While a mixture of cardiac glycosides from this plant was known for a considerable time, the specific isolation and structural characterization of this compound came much later.
Initial studies in the mid-20th century focused on the more abundant cardenolides. However, with the advent of more sophisticated chromatographic and spectroscopic techniques, researchers were able to isolate and identify less prevalent compounds. The structure of this compound was elucidated as (25S)-spirostan-1β,3β,4β,5β-tetrol through meticulous analysis, including 2D NMR spectroscopy and mass spectrometry. This detailed structural information is paramount for understanding its chemical properties and potential biological interactions.
Quantitative Data from Isolation
The isolation of this compound is a multi-step process with varying yields at each stage. The following table summarizes quantitative data derived from a representative isolation protocol starting from the roots and rhizomes of Convallaria majalis. It is important to note that yields can vary based on the plant material, extraction conditions, and chromatographic efficiency.
| Isolation Stage | Starting Material/Fraction | Mass | Yield (%) | Notes |
| Initial Extraction | Dried and powdered roots and rhizomes | 1.5 kg | - | Methanol/water (1:1 v/v) extraction. |
| Butanolic Fraction | Crude extract | 9.6 g | 0.64% | From the initial 1.5 kg of plant material. |
| Aglycone Fraction | Butanolic fraction after acid hydrolysis | Not specified | - | Separation of sugar and non-sugar moieties. |
| Chromatographic Fraction IV | Aglycone fraction | 311 mg | - | Main fraction containing this compound. |
| Isolated this compound | Chromatographic Fraction IV | 19 mg | ~0.0013% | Approximate yield from the initial plant material. |
Note: The yield of this compound is an approximation based on the isolation of multiple compounds from Fraction IV as detailed in the cited literature. Specific yields for this compound alone are not explicitly stated.
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound from Convallaria majalis.
Plant Material and Extraction
-
Preparation: The roots and rhizomes of Convallaria majalis are air-dried and finely powdered.
-
Maceration: The powdered plant material (1.5 kg) is macerated in a methanol/water (1:1 v/v) solution.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is partitioned between chloroform and a butanol/water mixture.
-
Fraction Collection: The butanolic fraction, which contains the glycosides, is collected and evaporated to dryness (yielding approximately 9.6 g of residue).
Hydrolysis
-
Acid Hydrolysis: The dried butanolic fraction is refluxed in 1 M methanolic HCl for 8 hours to cleave the sugar moieties from the sapogenins.
-
Neutralization and Partitioning: The reaction mixture is neutralized, and the aglycones (including this compound) are separated from the sugars.
Chromatographic Purification
-
Column Chromatography: The aglycone fraction is subjected to column chromatography on a silica gel column.
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Elution: The column is eluted with a suitable solvent system to separate the different sapogenins.
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Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
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Final Isolation: The fractions containing pure this compound are pooled and concentrated to yield the final product (approximately 19 mg).
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathways and Mechanism of Action
As a cardiac glycoside, this compound is presumed to exert its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane of cardiac muscle cells (cardiomyocytes). While specific studies on this compound are limited, the general mechanism for this class of compounds is well-established.
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Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase pump. This binding event inhibits the enzyme's activity, preventing the transport of three sodium ions out of the cell and two potassium ions into the cell.
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Increase in Intracellular Sodium: The inhibition of the pump leads to an accumulation of sodium ions inside the cardiomyocyte.
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Effect on the Na+/Ca2+ Exchanger: The elevated intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger, reducing its ability to extrude calcium from the cell.
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Increase in Intracellular Calcium: Consequently, the concentration of intracellular calcium ions rises.
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Enhanced Contractility: The increased intracellular calcium is taken up by the sarcoplasmic reticulum and subsequently released during each action potential, leading to a more forceful contraction of the cardiac muscle. This is known as a positive inotropic effect.
Caption: Presumed signaling pathway of this compound in cardiomyocytes.
Conclusion and Future Directions
This compound represents a structurally interesting and potentially bioactive compound from Convallaria majalis. This guide has provided a detailed overview of its discovery, a comprehensive protocol for its isolation with corresponding quantitative data, and its likely mechanism of action based on its chemical classification.
Future research should focus on several key areas. Firstly, obtaining more precise quantitative data on the yield of this compound from various parts of the plant and under different extraction conditions would be beneficial for optimizing its production for research purposes. Secondly, and most critically, there is a need for in-depth biological studies on pure, isolated this compound. This includes determining its specific binding affinity and inhibitory concentration (IC50) for the Na+/K+-ATPase, as well as in vitro and in vivo studies to confirm and quantify its inotropic effects. Such research will be instrumental in fully elucidating the pharmacological potential of this compound and its prospects for future drug development.
An In-depth Technical Guide on the Core Physical and Chemical Properties of Convallagenin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallagenin B is a naturally occurring spirostanol sapogenin, a class of steroid compounds that are aglycone derivatives of saponins. First isolated from Convallaria keisukei, it is also found in the well-known medicinal plant Convallaria majalis (Lily of the Valley). As a member of the steroidal saponin family, this compound is of interest to researchers for its potential biological activities, which in related compounds include cytotoxic, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential involvement in cellular signaling pathways.
Physical and Chemical Properties
This compound, with the systematic name (25S)-spirostan-1β,3β,4β,5β-tetrol, possesses a rigid steroidal backbone with a characteristic spiroketal side chain. The presence of multiple hydroxyl groups significantly influences its polarity and solubility.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₆ | [1] |
| Molecular Weight | 464.63 g/mol | [1] |
| Melting Point | Not explicitly reported | |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General knowledge on steroidal saponins |
| Appearance | White crystalline solid | General knowledge on isolated sapogenins |
| Storage | Room temperature | [1] |
Spectral Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum of this compound in pyridine-d₅ shows 27 distinct carbon signals, consistent with its molecular formula. The chemical shifts are indicative of the spirostanol skeleton.
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | 75.1 |
| 2 | 30.6 |
| 3 | 70.3 |
| 4 | 75.9 |
| 5 | 80.8 |
| 6 | 35.1 |
| 7 | 27.2 |
| 8 | 35.4 |
| 9 | 41.1 |
| 10 | 42.1 |
| 11 | 21.2 |
| 12 | 40.1 |
| 13 | 40.7 |
| 14 | 56.4 |
| 15 | 32.2 |
| 16 | 81.2 |
| 17 | 62.8 |
| 18 | 16.5 |
| 19 | 15.0 |
| 20 | 42.0 |
| 21 | 14.7 |
| 22 | 109.4 |
| 23 | 31.8 |
| 24 | 29.2 |
| 25 | 30.6 |
| 26 | 67.0 |
| 27 | 17.4 |
(Data sourced from: Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling[2])
¹H-NMR, Mass Spectrometry, and Infrared Spectroscopy
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¹H-NMR: The spectrum would be expected to show complex multiplets in the aliphatic region for the steroidal protons. Characteristic signals would include those for the methyl groups (singlets and doublets), protons adjacent to hydroxyl groups, and the protons of the spiroketal side chain.
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Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would likely show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pattern would be characterized by the cleavage of the spiroketal ring system and loss of water molecules from the hydroxyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from Convallaria majalis or Convallaria keisukei, based on methods for related spirostanol sapogenins.
1. Extraction:
- Air-dried and powdered plant material (rhizomes and roots) is extracted with methanol or a methanol/water mixture (e.g., 80% methanol) at room temperature or under reflux.
- The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Acid Hydrolysis:
- The crude extract is subjected to acid hydrolysis to cleave the glycosidic bonds and liberate the aglycone, this compound. This is typically achieved by heating the extract in an acidic solution (e.g., 2M HCl in 50% methanol) for several hours.
3. Partitioning and Column Chromatography:
- The hydrolyzed mixture is neutralized and then partitioned between an organic solvent (e.g., ethyl acetate or chloroform) and water. The organic layer, containing the sapogenins, is collected.
- The organic extract is concentrated and subjected to column chromatography on silica gel.
- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
4. Recrystallization:
- Fractions enriched with this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane).
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plant_material -> extraction;
extraction -> hydrolysis;
hydrolysis -> partitioning;
partitioning -> column_chromatography;
column_chromatography -> fractions;
fractions -> recrystallization;
recrystallization -> pure_compound;
}
Potential Biological Activity and Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, research on related steroidal saponins suggests potential areas of investigation. Many spirostanol sapogenins have demonstrated cytotoxic activity against various cancer cell lines. This cytotoxicity is often mediated through the induction of apoptosis.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The process is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases. Steroidal saponins have been shown to induce apoptosis by modulating the expression of key regulatory proteins in these pathways.
NF-κB and MAPK Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation, cell proliferation, and survival. Chronic inflammation is a known driver of cancer development, and many natural products exert their anticancer effects by modulating these pathways. While there is no direct evidence for this compound, other saponins have been shown to inhibit the activation of NF-κB and modulate MAPK signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes. Further research is warranted to investigate whether this compound exhibits similar activities.
Conclusion
This compound is a polyhydroxylated spirostanol sapogenin with a well-defined chemical structure. While its complete physicochemical profile is not fully documented in publicly available literature, its structural similarity to other bioactive steroidal saponins suggests it may possess interesting pharmacological properties. The provided experimental framework for its isolation and characterization serves as a foundation for further research. Future studies are needed to fully elucidate the physical and chemical properties of this compound and to explore its potential to modulate key cellular signaling pathways involved in diseases such as cancer. This will be crucial for unlocking its potential as a lead compound in drug discovery and development.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Convallagenin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convallagenin B, a steroidal sapogenin found in Convallaria majalis (Lily of the Valley), belongs to a class of plant-derived compounds with significant pharmacological interest. Despite its potential, the precise biosynthetic pathway leading to this compound remains unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, constructed from the established principles of steroid saponin biosynthesis in plants. We detail the hypothesized enzymatic steps from the precursor cholesterol, identify the key enzyme families likely involved, and present representative quantitative data from related pathways. Furthermore, this guide outlines detailed experimental protocols for pathway elucidation and proposes a potential regulatory network. All logical and biochemical relationships are visualized through pathway and workflow diagrams to facilitate a deeper understanding and guide future research in this area.
Introduction
Steroidal saponins are a diverse group of plant secondary metabolites characterized by a steroid aglycone (sapogenin) linked to one or more sugar moieties. This compound is a spirostanol sapogenin, a subclass of steroid saponins, isolated from Convallaria majalis. While research has been conducted on the cardiac glycosides also present in this plant, such as Convallatoxin, the specific biosynthetic route to its steroidal saponins like this compound is not yet experimentally defined.
This document aims to bridge this knowledge gap by proposing a scientifically grounded, putative biosynthetic pathway for this compound. This hypothesized pathway is based on extensive knowledge of steroid biosynthesis in other plant species and serves as a roadmap for researchers seeking to unravel the complete biosynthetic network. Understanding this pathway is crucial for the potential metabolic engineering of plants or microorganisms to produce this compound for pharmaceutical applications.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the common plant sterol precursor, cholesterol. The pathway can be broadly divided into two major stages: the formation of the cholesterol backbone and the subsequent modification of the sterol nucleus and side chain to form the spirostanol structure of this compound.
Stage 1: Biosynthesis of the Cholesterol Precursor
The formation of cholesterol in plants is a well-established pathway that begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form squalene, which is then cyclized to cycloartenol. A series of enzymatic steps, including demethylation, isomerization, and reduction, convert cycloartenol to cholesterol.
Stage 2: Putative Pathway from Cholesterol to this compound
The conversion of cholesterol to this compound involves a series of oxidative modifications, primarily hydroxylations and oxidations, catalyzed by cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs). The proposed sequence of intermediates is outlined below. It is important to note that the exact order of these steps is yet to be determined.
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Cholesterol is the starting precursor.
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Hydroxylation at C-22: A CYP enzyme likely hydroxylates cholesterol at the C-22 position to yield (22R)-Hydroxycholesterol .
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Hydroxylation at C-26: Another CYP-mediated hydroxylation at C-26 would produce (22R)-Cholestane-3β,22,26-triol .
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Oxidation at C-26: A dehydrogenase is proposed to oxidize the C-26 hydroxyl group to an aldehyde, forming (22R)-3β,22-dihydroxycholan-26-al .
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Hydroxylation at C-16: A subsequent hydroxylation at the C-16 position, catalyzed by a CYP, would lead to (22R)-3β,16,22-trihydroxycholan-26-al .
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Cyclization to form the Spirostanol Ring: The final step is the formation of the characteristic spiroketal ring system of the spirostanol. This is thought to occur via an intramolecular condensation between the C-22 hydroxyl group and the C-26 aldehyde, forming the F-ring. This cyclization results in the formation of Diosgenin , a common spirostanol sapogenin.
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Hydroxylation at C-1 and C-5: To arrive at the final structure of this compound (which has hydroxyl groups at the 1, 3, and 5 positions), further hydroxylations on the diosgenin core are necessary. A specific CYP enzyme would hydroxylate C-1 to yield 1-Hydroxy-diosgenin .
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Final Hydroxylation at C-5: A final hydroxylation at the C-5 position would produce This compound .
This proposed pathway is a logical sequence based on known enzymatic activities in steroid metabolism.
Key Enzymes in the Putative Pathway
The biosynthesis of this compound is likely orchestrated by several key enzyme families:
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Cytochrome P450 Monooxygenases (CYPs): These are heme-containing enzymes that catalyze a wide range of oxidative reactions. In this pathway, CYPs are proposed to be responsible for the multiple hydroxylation steps at positions C-1, C-5, C-16, C-22, and C-26. Specific CYP families, such as CYP72, CYP90, and CYP94, have been implicated in the biosynthesis of other steroidal saponins.
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Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. An HSD is proposed to oxidize the C-26 hydroxyl group to an aldehyde, a critical step for the final spiroketal ring formation.
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Glycosyltransferases (GTs): Although this compound itself is an aglycone, in the plant, it is likely glycosylated to form saponins. GTs are responsible for attaching sugar moieties to the sapogenin core, which affects their solubility, stability, and biological activity.
Quantitative Data for Representative Enzymes
As the enzymes for this compound biosynthesis have not been characterized, we present representative kinetic data for enzymes involved in the biosynthesis of other plant steroids and saponins to provide a comparative context.
| Enzyme Class | Enzyme Example | Source Plant | Substrate | Km (µM) | kcat (s-1) | Reference |
| CYP | CYP90B1 (DWF4) | Arabidopsis thaliana | Campestanol | 0.8 ± 0.1 | 0.15 | (Kim et al., 2005) |
| CYP | CYP85A2 (BR6ox2) | Arabidopsis thaliana | 6-Deoxocastasterone | 1.2 ± 0.2 | 0.23 | (Shimada et al., 2003) |
| HSD | 3β-HSD | Digitalis lanata | Pregnenolone | 5.5 | N/A | (Sittig et al., 1989) |
| GT | UGT73C5 | Medicago truncatula | Hederagenin | 25 ± 3 | 0.04 | (Achnine et al., 2005) |
Note: This data is for homologous enzymes and should be used as a general reference for expected enzyme performance.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining transcriptomics, enzymology, and metabolomics.
Protocol 1: Transcriptome Analysis for Candidate Gene Discovery
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Plant Material: Collect leaf tissues from Convallaria majalis at different developmental stages or after treatment with elicitors like methyl jasmonate.
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RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit.
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Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).
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Bioinformatic Analysis:
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Assemble the transcriptome de novo or map reads to a reference genome if available.
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Perform differential gene expression analysis to identify genes upregulated under conditions of high this compound accumulation.
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Annotate differentially expressed genes and search for candidates belonging to key enzyme families (CYPs, HSDs, GTs).
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Use co-expression analysis to identify genes that are coordinately expressed with known steroid biosynthesis genes.
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Protocol 2: Heterologous Expression and in vitro Enzyme Assays
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Gene Cloning: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pET series for E. coli).
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Heterologous Expression: Transform the expression constructs into a suitable host (e.g., Saccharomyces cerevisiae, E. coli).
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Microsome or Protein Isolation: For CYPs, isolate microsomes from yeast cultures. For soluble enzymes, purify the recombinant protein using affinity chromatography.
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Enzyme Assay:
-
Prepare a reaction mixture containing the isolated enzyme/microsomes, the putative substrate (e.g., cholesterol, proposed intermediates), and necessary cofactors (e.g., NADPH for CYPs, NAD+/NADH for HSDs).
-
Incubate the reaction at an optimal temperature for a defined period.
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Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Identification: Analyze the reaction products using LC-MS and compare the retention time and mass spectrum with authentic standards of the expected products.
Protocol 3: Metabolite Profiling of Intermediates
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Sample Preparation: Extract metabolites from Convallaria majalis tissues using a suitable solvent system (e.g., methanol/water).
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LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the detection and quantification of cholesterol and the proposed pathway intermediates.
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Data Analysis: Compare the metabolite profiles of plants under different conditions (e.g., with and without elicitor treatment, or in different tissues) to identify potential pathway intermediates that accumulate.
Putative Regulatory Mechanisms
The biosynthesis of plant secondary metabolites is tightly regulated by various factors, including developmental cues and environmental stimuli. Phytohormones, particularly jasmonates (jasmonic acid and its methyl ester, methyl jasmonate), are well-known elicitors of specialized metabolic pathways, including those for cardiac glycosides. It is therefore plausible that the biosynthesis of this compound is also under the control of a jasmonate-mediated signaling cascade.
Upon perception of an external stimulus (e.g., herbivory or pathogen attack), a signaling cascade is initiated, leading to the accumulation of jasmonates. Jasmonates then relieve the repression of key transcription factors (TFs), such as MYC2. These activated TFs then bind to the promoter regions of the biosynthetic genes (e.g., CYPs and HSDs) in the this compound pathway, leading to their transcriptional activation and a subsequent increase in the production of the compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in Convallaria majalis remains an unexplored area of plant biochemistry. This technical guide has presented a putative pathway and a comprehensive set of experimental strategies to facilitate its elucidation. The proposed pathway, originating from cholesterol and proceeding through a series of oxidative modifications, provides a solid foundation for future research.
The key to unraveling this pathway will be the identification and functional characterization of the specific cytochrome P450 monooxygenases and dehydrogenases responsible for the intricate chemical transformations. The experimental workflows outlined herein, combining transcriptomics, heterologous expression, and metabolomics, represent a powerful approach to achieve this goal.
A full understanding of the this compound biosynthetic pathway will not only be a significant contribution to our knowledge of plant specialized metabolism but will also open the door to metabolic engineering strategies for the sustainable production of this and other valuable steroidal saponins. Such efforts could have profound implications for the pharmaceutical industry, providing a reliable source of these complex natural products.
Unveiling the Spectroscopic Signature of Convallagenin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convallagenin B, a steroidal sapogenin isolated from Convallaria majalis, represents a significant molecule in natural product chemistry. Its structural elucidation and characterization are fundamental for further investigation into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, alongside a logical workflow for its isolation and analysis.
Introduction
Steroidal saponins and their aglycones, sapogenins, are a diverse class of natural products with a wide range of biological activities. This compound, a member of the spirostanol sapogenin family, has been a subject of interest since its initial isolation. The precise characterization of its molecular structure is paramount for understanding its chemical properties and potential therapeutic applications. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's atomic connectivity, functional groups, and overall three-dimensional structure.
This guide synthesizes the available spectroscopic data for this compound, presenting it in a clear and accessible format for researchers. Furthermore, it outlines the experimental methodologies typically employed for the isolation and spectroscopic analysis of such compounds, offering a practical resource for scientists working in natural product chemistry and drug discovery.
Spectral Data of this compound
The following tables summarize the key spectral data for this compound, compiled from historical and contemporary literature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom, allowing for the assignment of the spirostanol framework.
Table 1: ¹³C NMR Spectral Data of this compound (in Pyridine-d₅)
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 78.2 |
| 2 | 35.8 |
| 3 | 77.9 |
| 4 | 75.8 |
| 5 | 81.0 |
| 6 | 34.5 |
| 7 | 26.9 |
| 8 | 35.4 |
| 9 | 40.5 |
| 10 | 42.1 |
| 11 | 21.3 |
| 12 | 40.1 |
| 13 | 40.9 |
| 14 | 56.4 |
| 15 | 32.1 |
| 16 | 81.3 |
| 17 | 62.9 |
| 18 | 16.5 |
| 19 | 19.3 |
| 20 | 42.0 |
| 21 | 14.7 |
| 22 | 109.4 |
| 23 | 27.0 |
| 24 | 26.3 |
| 25 | 31.8 |
| 26 | 65.2 |
| 27 | 16.4 |
Data sourced from Tori, K., et al. (1981).
¹H NMR Spectral Data
Infrared (IR) Spectral Data
The IR spectrum of this compound reveals the presence of key functional groups. The data presented here is from the initial structural elucidation work.
Table 2: Infrared (IR) Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |
| ~2950 | Strong | C-H stretch (aliphatic) |
| ~1050 | Strong | C-O stretch (hydroxyls and ether) |
| 982, 918, 898, 865 | Characteristic | Spiroketal bands (25S-configuration) |
Data interpreted from Kimura, M., et al. (1968).
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 478 | [M]⁺ (Molecular Ion) |
| 460 | [M - H₂O]⁺ |
| 442 | [M - 2H₂O]⁺ |
| 357 | Fission of the E-ring |
| 139 | Characteristic spiroketal fragment |
Data interpreted from Kimura, M., et al. (1968).
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The isolation of this compound typically involves the hydrolysis of its corresponding saponin, Convallasaponin-B, from the plant material.
-
Extraction: The dried and powdered rhizomes of Convallaria keisukei are extracted with a suitable solvent, typically methanol, to obtain a crude extract containing saponins.
-
Acid Hydrolysis: The crude saponin mixture is subjected to acid hydrolysis (e.g., using 2N hydrochloric acid) to cleave the glycosidic bonds, releasing the aglycone (sapogenin) and the sugar moieties.
-
Purification: The resulting crude aglycone mixture is then purified using chromatographic techniques, such as column chromatography on silica gel or alumina, to isolate pure this compound.
NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, commonly pyridine-d₅ for steroidal sapogenins, in a standard 5 mm NMR tube.
-
¹H NMR: One-dimensional proton NMR spectra are acquired to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR: One-dimensional carbon NMR spectra, usually proton-decoupled, are acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment and structure confirmation.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr and pressed into a thin disk. Alternatively, a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Impact (EI) ionization.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Logical Relationships in Spectral Analysis
The process of elucidating the structure of this compound from its spectral data follows a logical progression, where information from each technique complements the others.
Conclusion
The spectroscopic data presented in this guide provides a foundational resource for the identification and characterization of this compound. The detailed experimental protocols offer a practical framework for researchers working on the isolation and analysis of this and related steroidal sapogenins. A thorough understanding of these spectroscopic techniques and their application is essential for advancing the study of natural products and their potential role in the development of new therapeutic agents.
An In-depth Technical Guide on the Biological Activities of Cardenolide Glycosides from Convallaria majalis, with Reference to Convallagenin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallaria majalis, commonly known as Lily of the Valley, is a plant with a long history in traditional medicine, particularly for its cardiotonic effects.[1] The primary bioactive constituents of this plant are a diverse array of cardiac glycosides, flavonoids, and steroidal saponins.[2] Among the most studied are the cardenolide glycosides, such as convallatoxin, convalloside, and convallamarin. These compounds are known for their potent effects on the cardiovascular system and are increasingly being investigated for their anticancer properties.[2][3] This technical guide synthesizes the current understanding of the biological activities of these key compounds, providing quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Core Biological Activities
The primary biological activities attributed to the glycosides from Convallaria majalis include cardiotonic, cytotoxic, anti-inflammatory, and anticancer effects.[2]
Cardiotonic Activity
The most well-documented activity of Convallaria majalis glycosides is their positive inotropic effect on the heart.[1] Compounds like convallatoxin act similarly to digitalis, strengthening heart muscle contractions and regulating heart rate.[4] This makes them historically significant in the management of congestive heart failure and arrhythmias.[1][2]
Cytotoxic and Anticancer Activity
Numerous studies have highlighted the potent cytotoxic and pro-apoptotic activities of Convallaria majalis extracts and their isolated glycosides against various cancer cell lines.[2][5] Compounds such as convallatoxin have demonstrated the ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and suppress angiogenesis, which is the formation of new blood vessels that tumors need to grow.[2][3] These effects have been observed in models of breast cancer, colorectal cancer, and glioma.[2][6]
Anti-inflammatory Activity
Extracts from Convallaria majalis have also been shown to possess anti-inflammatory properties. This activity is attributed to the ability of its constituent glycosides and flavonoids to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.[2]
Quantitative Data on Biological Activities
The following table summarizes the available quantitative data for the cytotoxic activity of representative steroidal glycosides isolated from Convallaria majalis.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (1) | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 0.96 | [7] |
| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (1) | A549 (Human lung adenocarcinoma) | Cytotoxicity | 3.15 | [7] |
| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (1) | HSC-4 (Human oral squamous cell carcinoma) | Cytotoxicity | 2.88 | [7] |
| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (1) | HSC-2 (Human oral squamous cell carcinoma) | Cytotoxicity | 2.91 | [7] |
| (25S)-26-[(β-d-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (8) | A549 (Human lung adenocarcinoma) | Cytotoxicity | 2.97 | [7] |
| (25S)-26-[(β-d-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (8) | HSC-4 (Human oral squamous cell carcinoma) | Cytotoxicity | 11.04 | [7] |
| (25S)-26-[(β-d-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside (8) | HSC-2 (Human oral squamous cell carcinoma) | Cytotoxicity | 8.25 | [7] |
| Convallatoxin | U251MG (Human glioma) | Proliferation Inhibition | ~25 nM | [6] |
| Convallatoxin | A172 (Human glioma) | Proliferation Inhibition | ~25 nM | [6] |
Signaling Pathways and Mechanisms of Action
The biological activities of cardenolide glycosides from Convallaria majalis are primarily mediated through their interaction with the Na+/K+-ATPase pump, which leads to downstream effects on various signaling pathways.
Inhibition of Na+/K+-ATPase and Cardiotonic Effects
The fundamental mechanism of action for the cardiotonic effects of these glycosides is the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing the contractility of the heart muscle.[1]
Induction of Apoptosis in Cancer Cells
In cancer cells, the inhibition of Na+/K+-ATPase by compounds like convallatoxin can trigger a cascade of events leading to apoptosis.[2] This can occur through the modulation of intracellular calcium signaling and the activation of caspase-dependent pathways.
Anti-inflammatory Signaling
The anti-inflammatory effects of Convallaria majalis constituents are linked to the suppression of the NF-κB signaling pathway.[2] By inhibiting this pathway, the production of pro-inflammatory cytokines such as TNF-α and IL-1β is reduced.[2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells (e.g., HL-60, A549, HSC-4, HSC-2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., steroidal glycosides from Convallaria majalis) and incubate for a specified period (e.g., 48 hours).[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add an appropriate solvent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory activity of compounds on the Na+/K+-ATPase enzyme.
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-ATPase activity.
Procedure:
-
Enzyme Preparation: Use a purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex).[9]
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, buffer (e.g., Tris-HCl), salts (NaCl, KCl, MgCl2), and ATP.[10]
-
Compound Incubation: Incubate the reaction mixture with various concentrations of the test compound (e.g., cardenolide glycosides) for a set time at 37°C.[10]
-
Reaction Termination: Stop the reaction by adding a reagent that also allows for the colorimetric detection of Pi (e.g., a solution containing malachite green and ammonium molybdate).
-
Absorbance Measurement: Measure the absorbance at a wavelength corresponding to the colored complex formed (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.[9]
Apoptosis Analysis by Flow Cytometry
Flow cytometry can be used to quantify apoptotic cells after staining with specific fluorescent dyes.
Principle: Apoptotic cells exhibit characteristic changes, such as the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by propidium iodide, PI).
Procedure:
-
Cell Treatment: Treat cells (e.g., A549) with the test compound for various time points.[11]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[11]
Conclusion
The steroidal and cardenolide glycosides from Convallaria majalis, the plant source of Convallagenin B, exhibit a range of potent biological activities, with cardiotonic and anticancer effects being the most prominent. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which triggers a variety of downstream signaling events. While specific data on this compound is lacking, the information presented here for its co-constituents provides a strong foundation for predicting its potential pharmacological profile and guiding future research and drug development efforts. Further investigation is warranted to isolate and characterize the specific biological activities of this compound.
References
- 1. restorativemedicine.org [restorativemedicine.org]
- 2. ffhdj.com [ffhdj.com]
- 3. ffhdj.com [ffhdj.com]
- 4. Convallatoxin - Wikipedia [en.wikipedia.org]
- 5. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convallatoxin inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of anti-viral activity of the cardenolides, Na+/K+-ATPase inhibitors, against porcine transmissible gastroenteritis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Convallagenin B: A Technical Guide for Researchers
An In-depth Examination of a Steroid Saponin with Therapeutic Potential
Abstract
Convallagenin B, a naturally occurring steroid saponin, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical properties, natural sources, and explores its potential biological activities, including cytotoxic and anti-inflammatory effects. This guide also outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of steroid saponins, and discusses potential signaling pathways that may be modulated by this class of compounds.
Introduction to this compound
This compound is a C27 steroid saponin, a class of naturally occurring glycosides characterized by a steroidal aglycone backbone. Saponins, in general, are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
This compound is chemically identified as 25L, 5β-spirostan-1β, 3β, 4β, 5β-tetrol[1]. Its molecular formula is C27H44O6, and it has a molecular weight of 464.63 g/mol [2]. The spirostanol backbone is a key structural feature of this class of steroid saponins.
| Property | Value | Reference |
| Molecular Formula | C27H44O6 | [2][3] |
| Molecular Weight | 464.63 g/mol | |
| IUPAC Name | (1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol | [2] |
| CAS Number | 17934-59-7 |
Natural Sources
This compound is primarily isolated from plants of the genus Convallaria, notably Convallaria keisukei (Japanese lily of the valley) and Convallaria majalis (lily of the valley)[1][4]. These plants are known to be rich sources of various bioactive compounds, including cardiac glycosides and other steroidal saponins[4][5].
Potential Biological Activities
While specific quantitative data on the biological activities of isolated this compound is limited in publicly available literature, the broader class of steroidal saponins from Convallaria majalis has been investigated for cytotoxic and anti-inflammatory effects.
Cytotoxic Activity
Studies on steroidal glycosides isolated from Convallaria majalis have demonstrated potent cytotoxic activity against various cancer cell lines[2]. For instance, a spirostanol glycoside from C. majalis exhibited IC50 values ranging from 0.96 to 3.15 μM against HL-60, A549, HSC-4, and HSC-2 cells[1][2]. While these values are not specific to this compound, they suggest that related compounds from the same source have significant anticancer potential. It is plausible that this compound may also exhibit similar cytotoxic properties.
Anti-inflammatory Activity
Saponins from various plant sources are well-documented for their anti-inflammatory properties[4]. The proposed mechanisms often involve the modulation of key inflammatory mediators and signaling pathways. Steroidal compounds in Convallaria majalis are believed to contribute to its anti-inflammatory activity, potentially by influencing hormonal pathways and downregulating pro-inflammatory cytokines.
Potential Signaling Pathway Involvement
Based on the known activities of other steroidal saponins and related natural products, this compound may exert its biological effects through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many natural anti-inflammatory compounds are known to inhibit the activation of NF-κB. It is hypothesized that this compound could potentially interfere with this pathway, leading to a reduction in the expression of pro-inflammatory genes.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity and inflammation. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Some natural compounds have been shown to modulate JAK-STAT signaling, suggesting a potential mechanism of action for this compound.
Apoptosis Signaling Pathway
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Steroidal saponins have been shown to induce apoptosis in various cancer cell lines. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, the executioners of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other steroid saponins.
Isolation of Steroid Saponins from Convallaria majalis
The following is a general workflow for the isolation of steroid saponins.
References
- 1. steroidal-glycosides-from-convallaria-majalis-whole-plants-and-their-cytotoxic-activity - Ask this paper | Bohrium [bohrium.com]
- 2. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
The Therapeutic Potential of Convallagenin B: A Technical Guide for Researchers
Introduction
Convallagenin B, a cardenolide cardiac glycoside isolated from Convallaria majalis (Lily of the Valley), is a steroidal compound with a long history of use in traditional medicine for cardiac ailments.[1][2] Its primary and well-established mechanism of action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[3][4][5][6][] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in enhanced myocardial contractility.[3][8][9] While its cardiotonic effects are well-documented, emerging research on the broader class of cardiac glycosides suggests a wealth of untapped therapeutic potential for this compound in oncology, inflammatory diseases, and neuroprotection.[3][4][10][11][12][13]
This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, drawing upon the established mechanisms of action of closely related cardiac glycosides. It is intended for researchers, scientists, and drug development professionals interested in exploring the novel therapeutic avenues of this natural compound. While direct experimental evidence for this compound in many of these applications is nascent, the data presented herein, derived from analogous compounds, offers a strong rationale for further investigation.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational mechanism underpinning the diverse biological activities of this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[3][5][] This enzyme, present on the plasma membrane of most animal cells, actively transports three sodium ions out of the cell and two potassium ions into the cell, a process critical for maintaining the electrochemical gradients necessary for numerous cellular functions.[9][14]
By binding to the α-subunit of the Na+/K+-ATPase, cardiac glycosides disrupt this ion exchange.[9][15] This leads to a cascade of downstream effects that are believed to mediate their potential anticancer, anti-inflammatory, and neuroprotective properties.
Potential Therapeutic Application: Oncology
The anticancer potential of cardiac glycosides is a rapidly growing area of research.[5][15][16][17][18] Epidemiological studies have suggested a reduced cancer risk in patients treated with digitalis glycosides.[5] The proposed anticancer mechanisms are multifaceted and extend beyond simple cytotoxicity. A study on steroidal glycosides from Convallaria majalis demonstrated cytotoxic activity against various cancer cell lines, including lung adenocarcinoma and oral squamous cell carcinoma, with some compounds inducing apoptosis.[19][20]
Table 1: Potential Anticancer Mechanisms of Cardiac Glycosides (Inferred for this compound)
| Mechanism | Description | Key Signaling Pathways Involved |
| Induction of Apoptosis | Activation of programmed cell death in cancer cells. | Caspase activation, Bcl-2 family modulation[16] |
| Cell Cycle Arrest | Halting the proliferation of cancer cells at various checkpoints. | p21, Cyclin D1[21] |
| Inhibition of Angiogenesis | Preventing the formation of new blood vessels that supply tumors. | VEGF, HIF-1α[16] |
| Modulation of Immune Response | Triggering immunogenic cell death, making cancer cells more visible to the immune system. | Calreticulin exposure, HMGB1 release[17] |
| Inhibition of Metastasis | Preventing the spread of cancer cells to other parts of the body. | Downregulation of MMP-2 and MMP-9[16] |
Key Signaling Pathways in Anticancer Activity
The inhibition of Na+/K+-ATPase by cardiac glycosides can trigger a variety of signaling cascades that are often dysregulated in cancer.
Hypothetical Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound (pure compound)
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Normal human cell line (e.g., HDF - dermal fibroblasts) for selectivity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Therapeutic Application: Anti-Inflammatory Effects
Cardiac glycosides have demonstrated significant anti-inflammatory properties in various preclinical models.[10][11] These effects are primarily mediated through the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[10][22] For instance, digoxin has been shown to ameliorate pro-inflammatory cytokine production in rheumatoid arthritis models.[3] Given its structural similarity, this compound is hypothesized to possess similar anti-inflammatory potential.
Table 2: Potential Anti-Inflammatory Mechanisms of Cardiac Glycosides (Inferred for this compound)
| Mechanism | Description | Key Signaling Pathways Involved |
| Inhibition of Pro-inflammatory Cytokine Production | Reduction in the synthesis and release of cytokines like TNF-α, IL-6, and IL-1β. | NF-κB, MAPK[3][22] |
| Suppression of Inflammatory Cell Proliferation | Inhibition of the proliferation of immune cells such as T-lymphocytes. | [10][11] |
| Modulation of T-helper Cell Differentiation | Influencing the differentiation of T-helper cells, particularly Th17 cells. | RORγt[3] |
Key Signaling Pathways in Anti-Inflammatory Activity
The anti-inflammatory effects of cardiac glycosides are largely attributed to their ability to interfere with the NF-κB signaling cascade.
Hypothetical Experimental Protocol: In Vivo Model of Acute Inflammation
Objective: To evaluate the anti-inflammatory effects of this compound in a murine model of lipopolysaccharide (LPS)-induced endotoxemia.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
Saline solution (vehicle for LPS and this compound)
-
ELISA kits for TNF-α and IL-6
Methodology:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Randomly divide mice into four groups: (1) Vehicle control, (2) LPS only, (3) this compound + LPS, (4) this compound only.
-
Treatment: Administer this compound (e.g., 1-5 mg/kg, intraperitoneally) or vehicle 1 hour prior to LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 10 mg/kg, intraperitoneally) to the LPS and this compound + LPS groups. Administer saline to the control and this compound only groups.
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate serum and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the serum cytokine levels between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Potential Therapeutic Application: Neuroprotection
Recent studies have highlighted the neuroprotective potential of cardiac glycosides in models of ischemic stroke and neurodegenerative diseases.[23][24][25] The proposed mechanisms involve the modulation of neuroinflammation and the reduction of excitotoxicity. For instance, the cardiac glycoside neriifolin has been shown to provide significant neuroprotection in a model of transient focal ischemia.[23][24]
Table 3: Potential Neuroprotective Mechanisms of Cardiac Glycosides (Inferred for this compound)
| Mechanism | Description | Key Signaling Pathways Involved |
| Reduction of Neuroinflammation | Attenuation of inflammatory responses in the central nervous system. | Microglial activation, pro-inflammatory cytokine production[3] |
| Anti-Excitotoxicity | Protection against neuronal damage caused by excessive stimulation by neurotransmitters like glutamate. | NMDA receptor modulation[24] |
| Support of Synaptic Plasticity | Promoting the ability of synapses to strengthen or weaken over time, which is crucial for learning and memory. | [3] |
| Cognitive Enhancement | Improvement in cognitive function in models of dementia. | [3] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of cardiac glycosides are thought to involve the modulation of signaling pathways that regulate neuronal survival and inflammation.
References
- 1. ffhdj.com [ffhdj.com]
- 2. ffhdj.com [ffhdj.com]
- 3. mdpi.com [mdpi.com]
- 4. sites.utoronto.ca [sites.utoronto.ca]
- 5. eurekaselect.com [eurekaselect.com]
- 6. The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Glycosides as Immune System Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel therapeutic applications of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]
- 16. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. steroidal-glycosides-from-convallaria-majalis-whole-plants-and-their-cytotoxic-activity - Ask this paper | Bohrium [bohrium.com]
- 20. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 22. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cardiac glycosides provide neuroprotection against ischemic stroke: Discovery by a brain slice-based compound screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiac glycosides provide neuropr ... | Article | H1 Connect [archive.connect.h1.co]
- 25. Cardiac glycosides provide neuroprotection against ischemic stroke: discovery by a brain slice-based compound screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Convallagenin B: A comprehensive Technical Review of a Promising Spirostanol Sapogenin
Foreword
Convallagenin B, a naturally occurring spirostanol sapogenin isolated from the medicinal plants Convallaria keisukei and Convallaria majalis, stands as a molecule of significant interest within the drug discovery and development landscape. While direct and extensive research on this compound remains nascent, the broader class of spirostanol saponins from Convallaria species has demonstrated a compelling range of biological activities. This technical guide synthesizes the available information on this compound and its closely related analogues, providing researchers, scientists, and drug development professionals with a detailed overview of its chemical properties, potential therapeutic applications, and the experimental methodologies used to evaluate its bioactivity. Drawing upon data from related Convallaria glycosides, this review aims to illuminate the potential of this compound as a lead compound for future therapeutic development.
Chemical Profile of this compound
This compound is a steroid sapogenin characterized by a spirostanol backbone. Its chemical structure has been elucidated as 25L, 5β-spirostan-1β, 3β, 4β, 5β-tetrol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H44O6 | [1][2] |
| Molecular Weight | 464.63 g/mol | [1] |
| Source | Convallaria keisukei, Convallaria majalis | [3] |
| Chemical Structure | 25L, 5β-spirostan-1β, 3β, 4β, 5β-tetrol | [3] |
Biological Activities of Convallaria Spirostanol Saponins
Direct experimental studies on the biological effects of this compound are not yet available in the public domain. However, research on other spirostanol saponins isolated from Convallaria majalis provides strong evidence for the potential therapeutic activities of this class of compounds. These activities primarily include cytotoxic, anti-inflammatory, and anti-angiogenic effects.
Cytotoxic Activity
Several studies have highlighted the potent cytotoxic effects of spirostanol glycosides from Convallaria majalis against various cancer cell lines. This suggests that this compound, as a core aglycone, may contribute significantly to this activity.
Table 2: Cytotoxic Activity of Spirostanol Glycosides from Convallaria majalis
| Compound | Cell Line | IC50 (µM) | Reference |
| (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside | HL-60 (human promyelocytic leukemia) | 0.96 | [4] |
| A549 (human lung adenocarcinoma) | 3.15 | [4] | |
| HSC-4 (human oral squamous cell carcinoma) | Not specified | [4] | |
| HSC-2 (human oral squamous cell carcinoma) | Not specified | [4] | |
| (25S)-26-[(β-d-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside | A549 | 2.97 | [4] |
| HSC-4 | 11.04 | [4] | |
| HSC-2 | 8.25 | [4] | |
| Convallasaponin A | HSG (human submandibular gland carcinoma) | Potent activity (IC50 not specified) | [5] |
Anti-inflammatory Activity
Spirostanol saponins are known to possess anti-inflammatory properties. While specific data for this compound is lacking, the general class of steroidal saponins has been shown to modulate inflammatory pathways. These compounds can influence the production of inflammatory mediators and the activity of key signaling molecules involved in the inflammatory response.
Anti-angiogenic Activity
Convallamaroside, a steroidal saponin from Convallaria majalis, has demonstrated significant anti-angiogenic effects in mice.[6][7] This activity is crucial for inhibiting tumor growth and metastasis. The study revealed a significant reduction in the number of new blood vessels induced by tumor cells upon administration of convallamaroside.[7] This finding suggests that other spirostanol derivatives from Convallaria, including potentially this compound, may share this anti-angiogenic potential.
Experimental Protocols
To facilitate further research on this compound, this section outlines standard experimental methodologies for evaluating the key biological activities identified in related compounds.
Cytotoxicity Assays
The cytotoxic activity of a compound is typically assessed using in vitro cell-based assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for a standard MTT cytotoxicity assay.
Anti-inflammatory Assays
In vitro assays are commonly used to screen for the anti-inflammatory potential of natural products.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and nitric oxide (NO) production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the inhibitory effect of the compound on NO production.
Workflow for assessing anti-inflammatory activity.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of spirostanol saponins are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, inflammation, and angiogenesis. While the specific targets of this compound are unknown, the following pathways are likely implicated based on the activities of related compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[1][8][9][10][11] Its constitutive activation is a hallmark of many cancers. Spirostanol saponins may exert their anti-inflammatory and cytotoxic effects by inhibiting the activation of NF-κB.
References
- 1. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK signaling in inflammation-associated cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acendhealth.com [acendhealth.com]
- 4. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Anti-angiogenic activity of convallamaroside, the steroidal saponin isolated from the rhizomes and roots of Convallaria majalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Convallagenin B: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convallagenin B, a steroidal sapogenin primarily isolated from Convallaria majalis (Lily of the Valley), represents a class of natural products with significant therapeutic potential. While research directly focused on this compound is limited, the broader family of steroidal saponins from Convallaria majalis has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and cardiotonic effects. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties. Drawing from studies on related compounds from its source, this document further explores potential biological activities and outlines relevant experimental protocols for future research. A hypothetical signaling pathway is presented to stimulate further investigation into its mechanism of action.
Physicochemical Properties of this compound
This compound is a natural product classified as a steroidal sapogenin. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17934-59-7 | [1][2] |
| Molecular Formula | C₂₇H₄₄O₆ | [1][2] |
| Molecular Weight | 464.63 g/mol | [1] |
| Source | Convallaria majalis L. (Asparagaceae Juss.) | [1] |
Potential Biological Activities and Therapeutic Prospects
Direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature. However, based on the activities of other steroidal saponins isolated from Convallaria majalis, several therapeutic avenues warrant investigation.[3]
Cytotoxic and Anticancer Activity
Numerous steroidal glycosides from Convallaria majalis have exhibited cytotoxic effects against various cancer cell lines.[3] For instance, certain spirostanol glycosides have demonstrated cytotoxicity against human promyelocytic leukemia (HL-60), human lung adenocarcinoma (A549), and human oral squamous cell carcinoma (HSC-2 and HSC-4) cells.[3] The proposed mechanisms often involve the induction of apoptosis or necrosis.[3] Given its structural similarity, this compound may possess similar cytotoxic properties, making it a candidate for further investigation in oncology.
Anti-inflammatory Activity
Natural compounds, including steroidal saponins, are known to possess anti-inflammatory properties.[3] The potential for this compound to modulate inflammatory pathways, such as the NF-κB signaling cascade, represents a promising area of research for inflammatory and autoimmune diseases.
Cardiotonic Effects
Convallaria majalis is well-known for its cardiotonic glycosides.[3] While the primary cardiotonic activity is attributed to cardenolides, the potential for other steroidal compounds within the plant to influence cardiac function, possibly through modulation of ion channels, cannot be ruled out and merits further study.
Methodologies for Experimental Investigation
To elucidate the biological activities of this compound, a series of established experimental protocols can be employed.
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Apoptosis and Cell Cycle Analysis
Objective: To investigate if this compound induces apoptosis and/or cell cycle arrest.
Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. For cell cycle analysis, cells are fixed, treated with RNase, and stained with PI before flow cytometric analysis.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic natural products, a plausible signaling pathway for this compound-induced apoptosis is presented below. This diagram is a hypothetical model intended to guide future research.
References
Commercial Suppliers and Technical Guide for Convallagenin B and Related Compounds
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the commercial availability of purified Convallagenin B and the closely related, and more extensively studied, cardiac glycoside, Convallatoxin. It is designed to serve as a comprehensive resource for researchers in pharmacology, oncology, and cell biology, offering not only supplier information but also insights into experimental protocols and the intricate signaling pathways modulated by these natural compounds.
Understanding the Nomenclature: this compound and Convallatoxin
Initial searches for "this compound" reveal its availability as a natural product, albeit with limited published research and supplier options. In contrast, "Convallatoxin," a cardiac glycoside also found in the lily of the valley (Convallaria majalis), is more widely commercially available and has been the subject of numerous scientific investigations into its anti-cancer and anti-inflammatory properties. Given the potential for nomenclatural confusion and the greater body of research available, this guide will cover both compounds, with a significant focus on Convallatoxin due to the wealth of available technical data.
Commercial Supplier Overview
For researchers seeking to procure these compounds, the following tables summarize the available quantitative data from various commercial suppliers. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
Table 1: Commercial Suppliers of Purified this compound
| Supplier | CAS Number | Purity | Available Sizes | Price |
| MedChemExpress | 17934-59-7 | >98% | 50 mg, 100 mg, 250 mg | Quote Required |
| Proactive Molecular Research | 17934-59-7 | 98.00% | 10 g | Contact for Pricing |
| ALB Technology | 17934-59-7 | 97.5% | 5 mg | Quote Required |
| BOC Sciences | 17934-59-7 | 97% | Inquire | Quote Required |
| NatureStandard | 17934-59-7 | HPLC≥95% | 5 mg | Quote Required |
Table 2: Commercial Suppliers of Purified Convallatoxin
| Supplier | CAS Number | Purity | Available Sizes | Price (USD) |
| Biosynth | 508-75-8 | >98% | Inquire | Quote Required |
| Sigma-Aldrich | 508-75-8 | ≥65% | Inquire | Quote Required |
| Biopurify | 508-75-8 | >98% | Milligrams to grams | Inquire for bulk |
| MedKoo Biosciences | 508-75-8 | >98% | 5 mg, 10 mg | $380 (5mg), $680 (10mg) |
| BioCrick | 508-75-8 | >98% | 5 mg | $1012 |
| MedchemExpress | 508-75-8 | 99.72% | 1 mg, 5 mg, 10 mg | $75 (1mg), $180 (5mg), $280 (10mg) |
| ChemFaces | 508-75-8 | ≥98% | 5 mg, 10 mg, 20 mg+ | Inquire |
Key Signaling Pathways Modulated by Convallatoxin
Convallatoxin exerts its biological effects by influencing a number of critical intracellular signaling pathways. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[1] This inhibition leads to downstream effects on various pathways implicated in cancer cell proliferation, survival, and inflammation.
Beyond its direct effect on ion transport, Convallatoxin has been shown to modulate several key signaling cascades involved in cancer progression and inflammation.
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for key in vitro and in vivo experiments commonly used to assess the efficacy of compounds like Convallatoxin. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay is used to assess the effect of a compound on cell viability and proliferation.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Convallatoxin in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Convallatoxin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT/XTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Data Acquisition: If using MTT, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
Western Blot Analysis for NF-κB Activation
This technique is used to determine the levels of specific proteins involved in the NF-κB signaling pathway. A common indicator of NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα, and the phosphorylation of the p65 subunit.
Protocol:
-
Cell Lysis: Treat cells with Convallatoxin for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65 overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Murine Xenograft Model for In Vivo Antitumor Activity
This model is used to evaluate the efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer Convallatoxin (at a predetermined dose and schedule, e.g., intraperitoneally or orally) or a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound and, more notably, Convallatoxin, represent promising natural compounds for further investigation in drug development, particularly in the fields of oncology and inflammatory diseases. This guide provides a foundational resource for researchers by consolidating supplier information and detailing key experimental methodologies and the underlying signaling pathways. The provided protocols and diagrams are intended to facilitate the design and execution of robust scientific studies into the therapeutic potential of these cardiac glycosides. Researchers are encouraged to consult the primary literature for more specific details and to optimize protocols for their particular experimental systems.
References
Methodological & Application
High-Yield Extraction of Convallagenin B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convallagenin B, a steroidal sapogenin found in Convallaria majalis (Lily of the Valley), has garnered interest for its potential pharmacological activities. This document provides a detailed methodology for the high-yield extraction of this compound from C. majalis plant material. The protocol employs an optimized Ultrasound-Assisted Extraction (UAE) of the parent saponins, followed by efficient acid hydrolysis to yield the aglycone, this compound. This application note includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the biosynthetic pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting.
Introduction
Convallaria majalis is a well-known source of various cardioactive glycosides and steroidal saponins.[1] Among these, this compound (C27H44O6) stands out as a promising steroidal sapogenin.[2] The efficient extraction and isolation of this compound are crucial for further pharmacological investigation and potential drug development. Traditional extraction methods often suffer from low yields, high solvent consumption, and long extraction times.
This protocol details an optimized method utilizing Ultrasound-Assisted Extraction (UAE), a green and efficient technique, to enhance the recovery of saponins from the plant matrix.[1][3] Subsequent acid hydrolysis cleaves the sugar moieties to yield this compound.[4][5] The application of Response Surface Methodology (RSM) principles in the optimization of extraction parameters is discussed to maximize the yield.[2][6][7]
Biosynthetic Pathway of this compound
This compound, as a steroidal sapogenin, is synthesized in plants through the mevalonate (MVA) pathway. This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the precursors to all isoprenoids, including steroids.[8]
Experimental Protocols
This section provides detailed protocols for the high-yield extraction of this compound. The overall workflow is depicted in Figure 2.
Plant Material Preparation
-
Collection and Drying: Collect fresh whole plants of Convallaria majalis. Clean the plant material to remove any soil or debris. Air-dry the material in a well-ventilated area away from direct sunlight or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. A smaller particle size increases the surface area for more efficient extraction.
Optimized Ultrasound-Assisted Extraction (UAE) of Saponins
This protocol is based on optimized parameters derived from studies on saponin extraction.[3][6][9]
-
Apparatus: A probe-type ultrasonic processor is recommended for higher efficiency.
-
Extraction Solvent: 70% (v/v) Ethanol in deionized water.
-
Procedure:
-
Weigh 10 g of the dried, powdered C. majalis material and place it into a 250 mL beaker.
-
Add 150 mL of the 70% ethanol solvent (solid-to-liquid ratio of 1:15 g/mL).
-
Immerse the ultrasonic probe into the slurry.
-
Set the extraction parameters as follows (refer to Table 1 for optimization ranges):
-
Ultrasonic Power: 180 W
-
Temperature: 60°C (use a water bath to maintain temperature)
-
Extraction Time: 30 minutes
-
-
After the extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue one more time with fresh solvent to ensure maximum recovery.
-
Combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude saponin extract.
-
Acid Hydrolysis of Saponin Extract
This step cleaves the glycosidic bonds of the saponins to release the aglycone, this compound.[4][5][10]
-
Reagents: 2 M Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the crude saponin extract in a minimal amount of 70% ethanol.
-
Add 2 M HCl to the solution in a 1:1 volume ratio.
-
Heat the mixture in a water bath at 80°C for 4 hours under reflux to prevent solvent loss.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.
-
Isolation and Purification of this compound
-
Liquid-Liquid Extraction:
-
Transfer the neutralized hydrolysate to a separatory funnel.
-
Extract the aqueous solution three times with an equal volume of ethyl acetate.
-
Combine the organic (ethyl acetate) layers.
-
Wash the combined organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
-
Column Chromatography:
-
Prepare a silica gel (100-200 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
-
Quantitative Analysis by HPLC
A High-Performance Liquid Chromatography (HPLC) method is essential for the quantification of this compound in the extracts. Due to the lack of a specific chromophore, an Evaporative Light Scattering Detector (ELSD) or UV detection at a low wavelength (e.g., 203-210 nm) is recommended.[11] The following is an adapted method for steroidal sapogenins.
Table 1: HPLC Parameters for Quantitative Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient | 0-20 min, 30-60% A; 20-35 min, 60-80% A; 35-40 min, 80% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | ELSD (Nebulizer temperature: 40°C, Gas flow: 1.5 L/min) or UV at 205 nm |
| Injection Volume | 10 µL |
A standard calibration curve should be prepared using a purified this compound standard of known concentration to accurately quantify the compound in the extracted samples.
Data Presentation
The optimization of the extraction process is critical for achieving a high yield. Response Surface Methodology (RSM) with a Box-Behnken design is a powerful statistical tool for this purpose.[2][6][7] The following table summarizes the typical independent variables and their ranges that should be investigated to maximize the yield of this compound.
Table 2: Independent Variables and Ranges for Extraction Optimization using RSM
| Independent Variable | Symbol | Low Level (-1) | Medium Level (0) | High Level (+1) |
| Extraction Time (min) | X₁ | 20 | 30 | 40 |
| Temperature (°C) | X₂ | 50 | 60 | 70 |
| Solid-to-Liquid Ratio (g/mL) | X₃ | 1:10 | 1:15 | 1:20 |
| Ethanol Concentration (%) | X₄ | 60 | 70 | 80 |
The experimental design would involve a set of runs with different combinations of these parameters, and the yield of this compound would be the measured response. The data can then be fitted to a second-order polynomial equation to determine the optimal conditions.
Table 3: Example of Expected Yields under Different Extraction Conditions (Hypothetical Data)
| Extraction Method | Key Parameters | Yield of Crude this compound (mg/g of dry plant material) | Purity by HPLC (%) |
| Maceration | 70% Ethanol, 24 h, Room Temp. | 2.5 ± 0.3 | ~75 |
| Soxhlet Extraction | 70% Ethanol, 6 h, 80°C | 4.2 ± 0.4 | ~80 |
| Optimized UAE | 70% Ethanol, 30 min, 60°C, 180W | 6.8 ± 0.5 | >90 |
Conclusion
The presented protocol for Ultrasound-Assisted Extraction followed by acid hydrolysis provides a high-yield and efficient method for obtaining this compound from Convallaria majalis. The detailed experimental procedures and guidelines for optimization and quantification are intended to be a valuable resource for researchers in natural product chemistry and drug discovery. The use of modern extraction techniques like UAE not only improves yield but also aligns with the principles of green chemistry by reducing solvent consumption and extraction time. Further optimization using Response Surface Methodology can lead to even higher yields and purity of the final product.
References
- 1. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pnas.org [pnas.org]
- 5. youtube.com [youtube.com]
- 6. Biosynthesis of Cardiac Glycosides in Wallflowers (Erysimum, Brassicaceae) | AIChE [proceedings.aiche.org]
- 7. philadelphia.edu.jo [philadelphia.edu.jo]
- 8. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Purification of Convallagenin B from Convallaria majalis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Convallagenin B is a cardenolide aglycone, a type of steroid, found in Convallaria majalis (Lily of the Valley). It is typically present in the plant as a glycoside, such as Convallatoxin. The purification of this compound requires a multi-step process involving extraction of the parent glycosides from the plant material, subsequent hydrolysis to cleave the sugar moieties, and a series of chromatographic separations to isolate the aglycone of interest. This document provides a detailed protocol for the purification of this compound for research and drug development purposes.
Experimental Protocols
1. Extraction of Cardiac Glycosides from Convallaria majalis
This protocol describes the initial extraction of crude cardiac glycosides from the dried and powdered plant material.
-
Materials:
-
Dried and powdered leaves of Convallaria majalis.
-
70% Ethanol (v/v) in water.
-
Waring blender or equivalent.
-
Large glass beaker or flask.
-
Magnetic stirrer and stir bar.
-
Filter paper (Whatman No. 1 or equivalent).
-
Buchner funnel and vacuum flask.
-
Rotary evaporator.
-
-
Procedure:
-
Weigh 500 g of dried, powdered leaves of Convallaria majalis.
-
Transfer the plant material to a 5 L beaker.
-
Add 2.5 L of 70% ethanol and stir the mixture using a magnetic stirrer for 24 hours at room temperature.
-
Filter the mixture through a Buchner funnel lined with filter paper under vacuum to separate the extract from the plant debris.
-
Collect the filtrate (the ethanolic extract).
-
Repeat the extraction of the plant residue with another 2.5 L of 70% ethanol for 12 hours to ensure maximum recovery of the glycosides.
-
Filter the second extract and combine it with the first filtrate.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed, yielding a viscous aqueous suspension.
-
Lyophilize the aqueous suspension to obtain a dry crude glycoside extract.
-
2. Acid Hydrolysis of Crude Glycoside Extract
This step cleaves the glycosidic bonds to liberate the aglycone, this compound.
-
Materials:
-
Crude glycoside extract.
-
2 M Sulfuric Acid (H₂SO₄).
-
Ethyl acetate.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
pH paper or pH meter.
-
Rotary evaporator.
-
-
Procedure:
-
Dissolve the dry crude glycoside extract in 500 mL of 50% ethanol.
-
Add 500 mL of 2 M H₂SO₄ to the solution.
-
Heat the mixture at 80°C in a water bath for 3 hours with occasional stirring.
-
Cool the reaction mixture to room temperature.
-
Transfer the cooled hydrolysate to a 2 L separatory funnel.
-
Extract the aglycones from the acidic solution by partitioning with 3 x 500 mL of ethyl acetate.
-
Combine the ethyl acetate fractions.
-
Wash the combined ethyl acetate extract with 2 x 250 mL of saturated NaHCO₃ solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the ethyl acetate extract with 2 x 250 mL of distilled water.
-
Dry the ethyl acetate layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator. This yields the crude aglycone fraction.
-
3. Purification by Column Chromatography
This step provides the initial separation of this compound from other aglycones and impurities.
-
Materials:
-
Crude aglycone fraction.
-
Silica gel (60-120 mesh) for column chromatography.
-
Glass chromatography column.
-
n-Hexane.
-
Ethyl acetate.
-
Methanol.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
TLC developing tank.
-
UV lamp (254 nm).
-
Vanillin-sulfuric acid staining reagent.
-
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 50 cm length).
-
Dissolve the crude aglycone fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate), and then with ethyl acetate:methanol mixtures.
-
Collect fractions of 20 mL each.
-
Monitor the separation by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 1:1).
-
Visualize the spots under a UV lamp and by staining with vanillin-sulfuric acid reagent followed by heating.
-
Pool the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available) or the major desired spot.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.
-
4. Final Purification by Preparative RP-HPLC
The final purification is achieved using Reversed-Phase High-Performance Liquid Chromatography.
-
Materials:
-
Semi-purified this compound fraction.
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm).
-
Fraction collector.
-
-
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Dissolve the semi-purified this compound fraction in a minimal volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative RP-HPLC system with a C18 column.
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 70:30).
-
Inject the sample onto the column.
-
Elute with a linear gradient of Mobile Phase B (e.g., from 30% to 70% over 40 minutes) at a flow rate of 10 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
-
Collect the fractions corresponding to the major peak that represents this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data from the purification process, starting from 500 g of dried plant material. These values are illustrative and may vary depending on the quality of the plant material and the efficiency of each step.
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Crude Glycoside Extraction | 500 | 50 | 10 | ~5 |
| Acid Hydrolysis | 50 | 15 | 30 (from crude extract) | ~15 |
| Column Chromatography | 15 | 1.2 | 8 (from crude aglycones) | ~70 |
| Preparative RP-HPLC | 1.2 | 0.25 | 20.8 (from semi-purified fraction) | >98 |
| Overall Yield | 500 | 0.25 | 0.05 | >98 |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Logical progression of the purification process.
HPLC method for the quantification of Convallagenin B
An HPLC Method for the Quantification of Convallagenin B
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a spirostanol sapogenin found in plants of the Convallaria genus, commonly known as lily of the valley. Due to its potential biological activities, a reliable analytical method for its quantification is essential for research, quality control of herbal preparations, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The method utilizes a reversed-phase C18 column with UV detection, which is a common and accessible technique in most analytical laboratories. While this compound lacks a strong chromophore, detection at low UV wavelengths (around 205 nm) is feasible for steroidal sapogenins[1][2].
Principle
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase, which retains the nonpolar this compound. A mobile phase consisting of a mixture of acetonitrile and water is used to elute the analyte from the column. The quantification is performed by measuring the absorbance of the analyte at a low UV wavelength using a UV detector and comparing the peak area to that of a known standard.
Experimental
Instrumentation and Apparatus
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Analytical balance (0.01 mg sensitivity).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
Chromatographic Conditions
Based on typical methods for the analysis of steroidal saponins and sapogenins, the following chromatographic conditions are proposed[1][3][4]:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 40% Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of dried and powdered plant material (e.g., Convallaria majalis rhizomes) into a flask. Add 50 mL of 80% methanol.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Hydrolysis (to liberate the aglycone): Transfer the filtrate to a round-bottom flask and add 10 mL of 2 M HCl. Reflux the mixture at 80 °C for 4 hours.
-
Neutralization and Extraction: After cooling, neutralize the solution with 2 M NaOH. Extract the hydrolyzed solution three times with 20 mL of ethyl acetate.
-
Evaporation: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Reconstitution: Dissolve the residue in 5 mL of methanol.
-
Final Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation (Hypothetical Data)
The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following are tables summarizing hypothetical validation data.
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 378.1 |
| 50 | 755.4 |
| 100 | 1510.2 |
| Regression Equation | y = 15.08x + 0.95 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 1.5 | 1.8 |
| 50 | 0.9 | 1.2 |
| 100 | 0.6 | 0.9 |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 8 | 7.9 | 98.8 | 1.6 |
| 100% | 10 | 10.1 | 101.0 | 1.1 |
| 120% | 12 | 11.8 | 98.3 | 1.4 |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualization
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in various samples, particularly from plant extracts. The method is specific, linear, precise, and accurate within the specified range. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Convallagenin B and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallagenin B is a cardenolide glycoside found in plants of the Convallaria genus, commonly known as Lily of the Valley.[1] Like other cardiac glycosides, it exhibits cardiotonic properties and has potential therapeutic applications. However, its narrow therapeutic index necessitates sensitive and specific analytical methods for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the quantitative analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for high sensitivity, specificity, and throughput, making it suitable for drug discovery and development settings.
Predicted Metabolic Pathway of this compound
The metabolism of cardiac glycosides typically involves Phase I and Phase II reactions to increase their polarity and facilitate excretion.[2][3][4] For this compound, the primary predicted metabolic pathways are hydroxylation (Phase I) followed by glucuronidation (Phase II).
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound and its metabolites from a biological matrix such as plasma.
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Protocols
Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
This protocol is designed for the extraction of this compound and its metabolites from human plasma.
Materials:
-
Human plasma
-
Internal Standard (IS) working solution (e.g., Digoxin-d3, 100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (30 mg, 1 cc)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
A UHPLC system capable of binary gradient elution.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) | %B | |---|---| | 0.0 | 20 | | 1.0 | 20 | | 5.0 | 95 | | 6.0 | 95 | | 6.1 | 20 | | 8.0 | 20 |
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for this compound and its predicted metabolites. These transitions are based on the structure of this compound and the known fragmentation patterns of similar cardiac glycosides, which typically involve sequential loss of water molecules from the protonated molecule.[5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Proposed) |
| This compound | 465.3 | 447.3 | 15 |
| 465.3 | 429.3 | 25 | |
| Hydroxy-Convallagenin B | 481.3 | 463.3 | 15 |
| 481.3 | 445.3 | 25 | |
| Hydroxy-Convallagenin B Glucuronide | 657.3 | 481.3 | 20 |
| 657.3 | 463.3 | 30 | |
| Internal Standard (Digoxin-d3) | 784.5 | 654.4 | 20 |
Note: The exact collision energies should be optimized for the specific instrument used.
Data Presentation and Analysis
Data acquisition and processing should be performed using the instrument manufacturer's software. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression model with a weighting factor of 1/x or 1/x² is typically used for quantification. The lower limit of quantification (LLOQ) should be determined based on a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound and its predicted metabolites. The described method is a valuable tool for researchers and professionals involved in the study of cardiac glycosides and the development of new therapeutic agents. The provided protocols and parameters can serve as a starting point for method development and validation in various research and regulated environments.
References
- 1. restorativemedicine.org [restorativemedicine.org]
- 2. Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manualofmedicine.com [manualofmedicine.com]
- 4. Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Cell-Based Assay for Testing the Cardiotonic Effect of Convallagenin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallagenin B is a naturally occurring cardiac glycoside with potential cardiotonic properties. Cardiac glycosides are a class of drugs known to increase the force of myocardial contraction, a positive inotropic effect, and are traditionally used in the management of heart failure. The primary mechanism of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cardiomyocyte membranes. This inhibition leads to an increase in intracellular sodium concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.[1][2][3] This application note provides detailed protocols for a comprehensive cell-based approach to evaluate the cardiotonic effects of this compound using primary or induced pluripotent stem cell (iPSC)-derived cardiomyocytes.
The described assays will enable researchers to:
-
Assess the positive inotropic effect of this compound by measuring cardiomyocyte contractility.
-
Investigate the underlying mechanism by monitoring intracellular calcium transients.
-
Evaluate the potential cytotoxicity of the compound at various concentrations.
Materials and Methods
Cell Culture:
-
Human iPSC-derived cardiomyocytes (e.g., from Cellular Dynamics International, FUJIFILM) or primary neonatal rat ventricular myocytes.
-
Cardiomyocyte maintenance medium.
-
Fibronectin-coated multi-well plates (96-well for contractility and viability assays, and black-walled, clear-bottom plates for calcium imaging).
Key Reagents:
-
This compound (source to be specified)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 5.5 Glucose, 5 HEPES, pH 7.4)
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or LDH release assay)
-
Positive control (e.g., Isoproterenol, a known inotrope)
-
Vehicle control (e.g., DMSO)
Equipment:
-
High-speed video microscopy system for contractility analysis
-
Fluorescence plate reader or high-content imaging system capable of kinetic reads for calcium transient assays
-
Standard cell culture incubator (37°C, 5% CO2)
-
Spectrophotometer or fluorometer for viability assays
Experimental Protocols
Cardiomyocyte Contractility Assay
This assay directly measures the effect of this compound on the contractile function of cardiomyocytes.
Protocol:
-
Cell Plating: Seed cardiomyocytes onto fibronectin-coated 96-well plates at a density that forms a confluent, spontaneously beating monolayer. Culture for 7-10 days to allow for maturation and stable contractility.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in pre-warmed cardiomyocyte maintenance medium to achieve the desired final concentrations. Include a vehicle control and a positive control (e.g., 1 µM Isoproterenol).
-
Treatment: Carefully replace the culture medium in each well with the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes for acute effects) in the cell culture incubator.
-
Image Acquisition: Place the 96-well plate on the stage of a high-speed video microscope. Record videos of the contracting cardiomyocytes in selected wells for each condition.
-
Data Analysis: Use a suitable software (e.g., IonWizard, CONTRACTIONWAVE) to analyze the recorded videos and quantify contractility parameters such as:
-
Beat Rate (beats per minute): The frequency of contractions.
-
Contraction Amplitude: The extent of cell shortening during contraction.
-
Contraction and Relaxation Velocities: The speed of the shortening and lengthening phases.
-
Intracellular Calcium Transient Assay
This assay measures changes in intracellular calcium levels, a key event in excitation-contraction coupling, in response to this compound.
Protocol:
-
Cell Plating: Seed cardiomyocytes onto fibronectin-coated, black-walled, clear-bottom 96-well plates and culture as described for the contractility assay.
-
Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution). Remove the culture medium and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Wash: Gently wash the cells twice with pre-warmed Tyrode's solution to remove excess dye. Add fresh Tyrode's solution to each well.
-
Baseline Reading: Place the plate in a fluorescence plate reader or high-content imaging system and record baseline calcium transients for a few minutes.
-
Compound Addition: Add the prepared concentrations of this compound, vehicle, or positive control to the wells.
-
Post-Treatment Reading: Immediately begin recording the fluorescence signal for a defined period (e.g., 15-30 minutes) to capture the compound's effect on calcium transients.
-
Data Analysis: Analyze the kinetic fluorescence data to determine parameters such as:
-
Peak Amplitude: The maximum fluorescence intensity during a calcium transient.
-
Peak Frequency: The rate of calcium transients.
-
Decay Time (Tau): The time it takes for the calcium signal to return to baseline, indicating calcium reuptake efficiency.
-
Cell Viability and Cytotoxicity Assay
This assay assesses the potential toxic effects of this compound on cardiomyocytes.
Protocol:
-
Cell Plating: Seed cardiomyocytes in a 96-well plate as previously described.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a longer duration (e.g., 24-48 hours) to assess chronic toxicity. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Viability Measurement: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Data Analysis: Quantify the results using a plate reader and express cell viability as a percentage of the vehicle-treated control.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison and analysis.
Table 1: Effect of this compound on Cardiomyocyte Contractility
| Concentration (µM) | Beat Rate (bpm) | Contraction Amplitude (µm) | Max Contraction Velocity (µm/s) | Max Relaxation Velocity (µm/s) |
| Vehicle Control | 60 ± 5 | 5.2 ± 0.8 | 50 ± 7 | 45 ± 6 |
| This compound (0.1) | 58 ± 4 | 6.5 ± 0.9 | 62 ± 8 | 55 ± 7 |
| This compound (1) | 55 ± 6 | 8.9 ± 1.1 | 85 ± 10 | 78 ± 9 |
| This compound (10) | 48 ± 5 | 12.3 ± 1.5 | 110 ± 12 | 98 ± 11 |
| Isoproterenol (1) | 85 ± 7 | 9.5 ± 1.2 | 92 ± 11 | 85 ± 10 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on Intracellular Calcium Transients
| Concentration (µM) | Peak Amplitude (ΔF/F0) | Peak Frequency (peaks/min) | Decay Time (Tau, ms) |
| Vehicle Control | 1.5 ± 0.2 | 60 ± 5 | 250 ± 20 |
| This compound (0.1) | 1.8 ± 0.3 | 58 ± 4 | 280 ± 25 |
| This compound (1) | 2.5 ± 0.4 | 55 ± 6 | 350 ± 30 |
| This compound (10) | 3.8 ± 0.5 | 48 ± 5 | 450 ± 40 |
| Isoproterenol (1) | 2.8 ± 0.4 | 85 ± 7 | 180 ± 15 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Cytotoxicity of this compound on Cardiomyocytes
| Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | 100 ± 5 |
| This compound (0.1) | 98 ± 4 |
| This compound (1) | 95 ± 6 |
| This compound (10) | 88 ± 7 |
| This compound (100) | 55 ± 8 |
| Doxorubicin (10) | 30 ± 5 |
Data are presented as mean ± standard deviation (n=3) after 24-hour incubation.
Mandatory Visualizations
Figure 1. Experimental workflow for assessing the cardiotonic effect of this compound.
Figure 2. Proposed signaling pathway for the cardiotonic effect of this compound.
References
Application Notes and Protocols for Studying the Mechanism of Action of Convallagenin B In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallagenin B is a naturally occurring cardiac glycoside isolated from Convallaria majalis (Lily of the Valley). Cardiac glycosides are a class of compounds historically used in the treatment of heart conditions. Recent research has unveiled their potent anti-cancer activities, making them promising candidates for novel oncology therapeutics. Extracts from Convallaria majalis and its isolated steroidal glycosides have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines, including leukemia, lung, and oral squamous cell carcinoma.[1][2] This document provides a detailed in vitro model to investigate the mechanism of action of this compound, focusing on its potential as an anti-cancer agent.
The proposed mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade of events can trigger various downstream signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of cell proliferation. These application notes provide a framework for elucidating these pathways in the context of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Note: The following IC50 values are hypothetical and should be determined experimentally for this compound. The values are presented to illustrate the expected data format.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| A549 | Lung Carcinoma | 48 | [To be determined] |
| MCF-7 | Breast Adenocarcinoma | 48 | [To be determined] |
| HeLa | Cervical Adenocarcinoma | 48 | [To be determined] |
| HL-60 | Promyelocytic Leukemia | 48 | [To be determined] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in A549 Cells
Note: Data presented are hypothetical and for illustrative purposes. Experimental determination is required.
| Treatment | Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| This compound | IC50/2 | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| This compound | IC50 | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Table 3: Relative Protein Expression Changes in A549 Cells Treated with this compound (IC50, 24h)
Note: This table represents expected outcomes from Western blot analysis and requires experimental validation.
| Target Protein | Pathway | Expected Change in Expression |
| p-Akt (Ser473) | PI3K/Akt Signaling | Decrease |
| p-ERK1/2 | MAPK Signaling | Decrease |
| Bcl-2 | Apoptosis (Anti-apoptotic) | Decrease |
| Bax | Apoptosis (Pro-apoptotic) | Increase |
| Cleaved Caspase-3 | Apoptosis (Executioner) | Increase |
| Cyclin D1 | Cell Cycle | Decrease |
| p21 | Cell Cycle | Increase |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HL-60)
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO, final concentration ≤ 0.1%) to the wells.
-
Incubate the plate for 48 hours (or desired time points).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at desired concentrations (e.g., IC50/2, IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.[3][4]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at desired concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle, and survival signaling pathways.
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, p-ERK, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p21, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at the IC50 concentration for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.[8]
References
- 1. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Cell Cycle Analysis of Candida albicans by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Evaluating the Efficacy of Convallagenin B in Preclinical Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallagenin B, a cardenolide glycoside, is a compound of interest for the potential treatment of heart failure. As with other cardiac glycosides, its presumed mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. The resulting increase in available calcium enhances myocardial contractility, a potentially beneficial effect in the context of heart failure.[1][2]
These application notes provide detailed protocols for evaluating the therapeutic efficacy of this compound in established rodent models of heart failure. The described methodologies cover the induction of heart failure through surgical interventions, the administration of the investigational compound, and the subsequent assessment of cardiac function using standard preclinical techniques. While specific data for this compound is not yet available in the public domain, this document presents a framework for such an investigation, including representative data from studies on other cardiac glycosides like ouabain.[3][4]
Key Signaling Pathway: Cardiac Glycoside Action in Cardiomyocytes
Cardiac glycosides, including presumably this compound, exert their primary effect by binding to and inhibiting the α-subunit of the Na+/K+-ATPase pump on the cardiomyocyte membrane.[5][6] This initiates a cascade of events leading to increased contractility. Beyond this primary mechanism, Na+/K+-ATPase also functions as a signal transducer, activating pathways that can influence cardiac hypertrophy and remodeling, such as the PI3K/Akt and MAPK/ERK pathways.[7][8]
Experimental Protocols
Two robust and widely used animal models for inducing heart failure are presented: the myocardial infarction model via coronary artery ligation and the pressure overload model through transverse aortic constriction (TAC).
Myocardial Infarction Model (Rat)
This model recapitulates heart failure resulting from ischemic heart disease.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance). Intubate the animal and connect it to a rodent ventilator. Shave the chest area and disinfect with betadine and 70% ethanol.[9]
-
Surgical Procedure (Coronary Artery Ligation):
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[10]
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.[9]
-
Permanently ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.[9][11]
-
Close the chest in layers and allow the animal to recover.
-
-
Post-operative Care: Administer analgesics (e.g., buprenorphine) for 48-72 hours post-surgery. Monitor the animals closely for signs of distress.
-
Heart Failure Development: Allow 3-4 weeks for the development of significant left ventricular dysfunction and remodeling, characteristic of heart failure.[3]
-
Treatment Administration:
-
Randomly assign animals to vehicle control and this compound treatment groups.
-
Based on studies with other cardiac glycosides, a continuous subcutaneous infusion via an osmotic minipump is a recommended method for maintaining stable plasma concentrations. A representative starting dose, extrapolated from ouabain studies, could be in the range of 10-50 µg/kg/day.[3][4] Dose-ranging studies are essential.
-
Implant the osmotic minipumps subcutaneously in the dorsal region under light anesthesia.
-
Treat for a duration of 2-4 weeks.
-
Pressure Overload Model (Mouse)
This model mimics heart failure caused by chronic hypertension or aortic stenosis.
Protocol:
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Anesthesia and Preparation: As described for the rat model, with adjustments for the smaller animal size.[12]
-
Surgical Procedure (Transverse Aortic Constriction - TAC):
-
Make a small incision at the suprasternal notch to expose the trachea and the aortic arch.[13][14]
-
Carefully isolate the transverse aorta between the innominate and left carotid arteries.
-
Pass a 7-0 silk suture underneath the aorta.
-
Place a blunted 27-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle.[14]
-
Promptly remove the needle to create a standardized constriction.[12]
-
Close the incision.
-
-
Post-operative Care and Heart Failure Development: Similar to the myocardial infarction model. Significant cardiac hypertrophy and progression to heart failure typically occur over 4-8 weeks.[4][15]
-
Treatment Administration: As described for the rat model, with appropriate dose adjustments for mice. A representative starting dose for ouabain in mice has been reported as 50 µg/kg/day.[4]
Evaluation of Cardiac Function
Echocardiography (Non-invasive)
Echocardiography is the primary method for serially monitoring cardiac function.
Protocol:
-
Equipment: A high-frequency ultrasound system designed for small animals (e.g., VisualSonics Vevo series).[16][17]
-
Procedure:
-
Lightly anesthetize the animal with isoflurane (1-1.5%) to minimize cardiodepressive effects.[18]
-
Secure the animal in a supine position on a heated platform with integrated ECG electrodes.[16]
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.[19]
-
Measure the following parameters from the M-mode tracings over at least three consecutive cardiac cycles:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Anterior and Posterior Wall Thickness at end-diastole (AWd, PWd).
-
-
-
Calculated Parameters:
-
Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100. A primary indicator of systolic function.
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100. Another measure of systolic function.
-
Pressure-Volume (PV) Loop Analysis (Invasive, Terminal)
PV loop analysis is the gold standard for detailed, load-independent assessment of cardiac contractility.[20][21]
Protocol:
-
Equipment: A pressure-volume conductance catheter and data acquisition system (e.g., Millar, ADInstruments).
-
Procedure:
-
Anesthetize and intubate the animal as for surgery.
-
Insert the PV catheter into the left ventricle via the right carotid artery or directly through the apex of the heart.[21]
-
Allow the hemodynamic signals to stabilize.
-
Record steady-state PV loops.
-
Perform a transient occlusion of the inferior vena cava to obtain a family of PV loops under varying preloads.[22]
-
-
Key Parameters:
-
End-Systolic Pressure-Volume Relationship (ESPVR): The slope of this relationship is a load-independent measure of contractility.[22]
-
Stroke Work (SW): The area within the PV loop, representing the work done by the ventricle in one beat.
-
Maximal rate of pressure rise (dP/dt_max): A load-dependent index of contractility.
-
End-Diastolic Pressure-Volume Relationship (EDPVR): Provides information on ventricular stiffness and diastolic function.[22]
-
Experimental Workflow
The following diagram outlines the logical flow of an efficacy study for this compound.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups. The following tables provide a template with representative data based on expected outcomes for a beneficial cardiac glycoside in a post-myocardial infarction rat model.
Table 1: Echocardiographic Assessment of Cardiac Function
| Parameter | Sham + Vehicle | MI + Vehicle | MI + this compound (15 µg/kg/day) |
| Heart Rate (bpm) | 350 ± 20 | 365 ± 25 | 340 ± 22 |
| LVIDd (mm) | 7.8 ± 0.4 | 9.9 ± 0.6 | 9.1 ± 0.5 |
| LVIDs (mm) | 4.9 ± 0.3 | 8.1 ± 0.5 | 7.0 ± 0.6 |
| Ejection Fraction (%) | 62.5 ± 4.1 | 35.2 ± 3.8 | 45.8 ± 4.5# |
| Fractional Shortening (%) | 37.1 ± 3.5 | 18.2 ± 2.9 | 23.1 ± 3.2# |
*Data are presented as Mean ± SD. p<0.05 vs. MI + Vehicle; #p<0.05 vs. Sham + Vehicle.
Table 2: Hemodynamic Parameters from Pressure-Volume Loop Analysis
| Parameter | Sham + Vehicle | MI + Vehicle | MI + this compound (15 µg/kg/day) |
| End-Systolic Pressure (mmHg) | 115 ± 8 | 95 ± 10 | 105 ± 9 |
| End-Diastolic Volume (µL) | 250 ± 30 | 450 ± 45 | 410 ± 40 |
| Stroke Work (mmHg·µL) | 15,500 ± 1,200 | 8,500 ± 900 | 11,000 ± 1,100# |
| dP/dt_max (mmHg/s) | 8,500 ± 700 | 4,200 ± 500 | 5,800 ± 650# |
| ESPVR (mmHg/µL) | 1.2 ± 0.15 | 0.5 ± 0.08 | 0.8 ± 0.11#* |
*Data are presented as Mean ± SD. p<0.05 vs. MI + Vehicle; #p<0.05 vs. Sham + Vehicle.
These tables illustrate the expected trend for a compound with positive inotropic effects, demonstrating an improvement in key functional parameters in the treated heart failure group compared to the vehicle-treated heart failure group. Researchers should replace this representative data with their own experimental findings.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Na,K-ATPase mediated and cardiotonic induced signaling in health and disease [frontiersin.org]
- 8. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Acute Myocardial Infarction in Rats [jove.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. 2.8. Rat Myocardial Infarction (MI) Model [bio-protocol.org]
- 12. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 15. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 17. Echocardiography [bio-protocol.org]
- 18. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 21. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
Application Note: Protocol for Assessing Ion Channel Modulation by Convallagenin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallagenin B is a naturally occurring cardiac glycoside. Like other members of this class, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] This inhibition leads to a cascade of downstream effects on ion channel function and intracellular signaling. Specifically, the increase in intracellular sodium concentration alters the function of the Na+/Ca2+ exchanger, resulting in an elevation of intracellular calcium levels.[2][3][4] This application note provides a detailed protocol for assessing the modulatory effects of this compound on ion channels, focusing on its primary target and the subsequent cellular responses.
The protocols outlined below describe three key experimental approaches: a Na+/K+-ATPase activity assay to confirm direct enzyme inhibition, calcium imaging to visualize the resulting changes in intracellular calcium dynamics, and patch-clamp electrophysiology to investigate the functional consequences on ion channel activity.
Signaling Pathway of this compound Action
The binding of this compound to the Na+/K+-ATPase initiates a complex signaling cascade. Inhibition of the pump's ion-transporting function leads to an increase in intracellular sodium. This disrupts the normal operation of the Na+/Ca2+ exchanger, causing a rise in intracellular calcium.[1][3] Beyond its ion transport role, the Na+/K+-ATPase also functions as a signal transducer.[5] Upon cardiac glycoside binding, it can activate Src tyrosine kinase, which in turn can trigger multiple downstream pathways, including the EGFR/Ras/MAPK pathway and the PLC/IP3 pathway, leading to further calcium release from intracellular stores and modulating various cellular processes.[5][6]
Figure 1: Signaling pathway of this compound.
Experimental Protocols
Na+/K+-ATPase Activity Assay (Spectrophotometric)
This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is determined by the difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) or the test compound, this compound.
Materials:
-
Tissue or cell homogenate containing Na+/K+-ATPase
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Ouabain solution (10 mM, as a positive control)
-
Trichloroacetic acid (TCA, 10%)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (e.g., KH2PO4)
-
Microplate reader
Procedure:
-
Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Total ATPase activity: 80 µL Assay Buffer + 10 µL sample homogenate.
-
Ouabain-insensitive ATPase activity: 70 µL Assay Buffer + 10 µL Ouabain solution + 10 µL sample homogenate.
-
This compound effect: Assay Buffer + varying concentrations of this compound + 10 µL sample homogenate to a final volume of 90 µL.
-
-
Pre-incubation: Incubate the tubes at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of ATP solution to each tube to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Phosphate Detection: Transfer 150 µL of the supernatant to a 96-well plate. Add 50 µL of the phosphate detection reagent.
-
Incubation and Measurement: Incubate at room temperature for 15-20 minutes and measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Calculate Na+/K+-ATPase Activity:
-
Determine the concentration of Pi released using a standard curve.
-
Na+/K+-ATPase activity = (Pi in Total ATPase) - (Pi in Ouabain-insensitive ATPase).
-
Calculate the percentage inhibition by this compound relative to the control.
-
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.[7][8]
Materials:
-
Cultured cells (e.g., HEK293, cardiomyocytes) on glass coverslips
-
Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and emission at ~510 nm.
Procedure:
-
Cell Preparation: Plate cells on poly-L-lysine coated glass coverslips and grow to 70-80% confluency.
-
Dye Loading Solution: Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Cell Loading:
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Perfuse the cells with HBSS containing the desired concentration of this compound.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Calibration can be performed using ionomycin and EGTA to determine the minimum (Rmin) and maximum (Rmax) ratios for converting the ratio values to absolute calcium concentrations.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol can be used to measure the activity of various ion channels that may be affected by the altered intracellular ion concentrations resulting from Na+/K+-ATPase inhibition.
Materials:
-
Cultured cells expressing the ion channel of interest
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording:
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply a series of voltage steps to elicit ion channel currents.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing this compound.
-
Record the currents again after the compound has taken effect.
-
-
Data Analysis:
-
Measure the peak current amplitude and other kinetic parameters (e.g., activation and inactivation time constants) before and after the application of this compound.
-
Construct current-voltage (I-V) relationships to assess changes in the voltage-dependence of channel activation.
-
Experimental Workflow
The following diagram illustrates the logical flow of experiments to characterize the effects of this compound.
Figure 2: Experimental workflow for assessing this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting the results from the described protocols.
Table 1: Inhibition of Na+/K+-ATPase Activity by this compound
| This compound (µM) | % Inhibition (Mean ± SEM) |
| 0.01 | 15.2 ± 2.1 |
| 0.1 | 48.9 ± 3.5 |
| 1 | 85.7 ± 2.8 |
| 10 | 98.1 ± 1.5 |
| IC50 (µM) | 0.12 |
Note: Data are hypothetical and should be replaced with experimental results. A similar cardenolide, convallatoxin, has shown comparable inhibitory effects.[9]
Table 2: Effect of this compound on Intracellular Calcium
| Treatment | Baseline F340/F380 (Mean ± SEM) | Peak F340/F380 (Mean ± SEM) | Fold Change |
| Vehicle Control | 0.85 ± 0.05 | 0.88 ± 0.06 | 1.04 |
| This compound (1 µM) | 0.87 ± 0.04 | 2.15 ± 0.12 | 2.47 |
Note: Data are hypothetical and should be replaced with experimental results.
Table 3: Modulation of a Voltage-Gated K+ Channel by this compound
| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | % Change |
| Peak Current at +40 mV (pA/pF) | 150.2 ± 12.5 | 115.8 ± 10.1 | -22.9 |
| V1/2 of Activation (mV) | 15.5 ± 1.2 | 18.2 ± 1.5 | +2.7 mV |
| Time to Peak (ms) | 8.5 ± 0.7 | 10.2 ± 0.9 | +20.0 |
Note: Data are hypothetical and should be replaced with experimental results.
Logical Relationship Diagram
The following diagram illustrates the logical cause-and-effect relationship of this compound's action on ion channels.
Figure 3: Logical relationship of this compound's effects.
Conclusion
This application note provides a comprehensive set of protocols to thoroughly investigate the ion channel modulatory effects of this compound. By systematically assessing its impact on the primary target, Na+/K+-ATPase, and the subsequent downstream effects on intracellular calcium and the function of other ion channels, researchers can gain a detailed understanding of its mechanism of action. The provided diagrams and data table templates offer a structured approach to visualizing the experimental workflow and presenting the findings in a clear and concise manner.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Cardiac Glycosides and it's side affecte | PPTX [slideshare.net]
- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparation of Convallagenin B Stock Solution for Experimental Use
Application Note
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Convallagenin B, a cardiac glycoside, for use in various research applications. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a natural product with potential therapeutic applications, and its correct handling in a laboratory setting is paramount. The following protocols are based on the best available information from chemical suppliers and general laboratory practices for similar compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₄O₆ | [1][2] |
| Molecular Weight | 464.63 g/mol | [1][2] |
| Appearance | Powder | [1] |
Solubility
Based on information from chemical suppliers, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound. A concentration of 10 mM in DMSO has been shown to be achievable.
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or covered with aluminum foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro experiments.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 464.63 g/mol / 1000 = 4.6463 mg
The table below provides the required mass of this compound for different volumes of a 10 mM stock solution.
| Desired Volume of 10 mM Stock Solution | Required Mass of this compound |
| 0.5 mL | 2.32 mg |
| 1.0 mL | 4.65 mg |
| 2.0 mL | 9.30 mg |
| 5.0 mL | 23.23 mg |
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolving: Add the weighed this compound powder to a sterile, light-protected vial. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of the this compound stock solution is crucial to maintain its stability and activity.
| Storage Condition | Recommendation |
| Short-term Storage | Store at -20°C for up to one month. |
| Long-term Storage | Store at -80°C for up to six months. |
| Handling | Avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex gently. Keep the stock solution protected from light. |
Preparation of Working Solutions
For most cell-based experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Therefore, the high-concentration stock solution must be serially diluted in the appropriate cell culture medium or buffer to the desired final working concentration immediately before use.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and a generalized signaling pathway for cardiac glycosides.
Caption: Workflow for preparing this compound stock solution.
Caption: Generalized signaling pathway of cardiac glycosides.
References
Safety and handling procedures for working with Convallagenin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallagenin B is a natural product isolated from plants of the Convallaria genus, such as Convallaria majalis (Lily of the Valley)[1][2]. It is classified as a spirostanol sapogenin[3]. While the biological activity of this compound is not extensively characterized in publicly available literature, related compounds from Convallaria majalis, such as the cardiac glycoside Convallatoxin, are known to be highly toxic[4][5]. Cardiac glycosides exert their effects by inhibiting the Na+/K+-ATPase pump[6]. Given the potential for toxicity, stringent safety and handling procedures are paramount when working with this compound.
These application notes provide a guide for the safe handling, storage, and use of this compound in a research setting.
Safety and Handling
Hazard Identification and Personal Protective Equipment (PPE)
WARNING: The toxicological properties of this compound have not been fully investigated. Assume it is highly toxic.
-
Route of Exposure: Inhalation of powder, skin contact, eye contact, and ingestion are all potential routes of exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powdered form, a certified respirator (e.g., N95 or higher) should be used to prevent inhalation. All handling of the solid compound should be performed in a certified chemical fume hood.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
-
Powder: Store at -20°C for long-term stability (up to 3 years)[7].
-
In Solvent:
-
General Storage Guidelines:
-
Keep the container tightly sealed.
-
Store in a dry and well-ventilated area.
-
Avoid repeated freeze-thaw cycles of solutions[8].
-
Spill and Waste Disposal
-
Spills:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection for powdered spills.
-
For powdered spills, gently cover with an absorbent material to avoid raising dust. Carefully sweep or vacuum the material into a sealed, labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled waste container.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
-
Waste Disposal:
-
All waste containing this compound (e.g., contaminated lab supplies, old samples) must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data (for related Cardiac Glycosides)
Note: The following data are for Convallatoxin, a cardiac glycoside also found in Convallaria majalis, and are provided for reference only. The toxicity of this compound may be significantly different.
| Compound | Parameter | Value | Species/Cell Line | Reference |
| Convallatoxin | LD50 (intravenous) | 6.3 mg/kg | Mouse | [9] |
| Convallatoxin | LD50 (intraperitoneal) | 10 mg/kg | Mouse | [10] |
| Convallatoxin | IC50 (72h) | 5.32 ± 0.15 nM | MCF-7 (Breast Cancer) | [11] |
| Convallatoxin | LD50 | 50 nM | Colon Cancer Cells | [11] |
Experimental Protocols
Preparation of Stock Solutions
Note: Always prepare solutions in a chemical fume hood.
-
Select a Solvent: Based on experimental requirements, choose an appropriate solvent. Solubility information for this compound may be limited; consult the supplier's documentation. For many natural products, Dimethyl Sulfoxide (DMSO) is a common solvent[8].
-
Weighing: Accurately weigh the desired amount of this compound powder in a tared, appropriate container inside a chemical fume hood.
-
Dissolving: Add the solvent to the powdered this compound to achieve the desired stock concentration. Vortex or sonicate as needed to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[8].
In Vitro Cytotoxicity Assay (Example Protocol)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7) using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Cell Seeding:
-
Culture the chosen cell line under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. If using DMSO, ensure the final concentration in the wells is below 0.5% to avoid solvent-induced toxicity[8].
-
Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
After the incubation period, add the viability reagent (e.g., MTT, Alamar Blue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway of Cardiac Glycoside Action
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium.
Caption: Signaling pathway of cardiac glycosides.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Experimental workflow for a cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C27H44O6 | CID 12303876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Constituents of Convallaria. VIII. Structure of Convallagenin-B. [jstage.jst.go.jp]
- 4. One moment, please... [ffhdj.com]
- 5. ffhdj.com [ffhdj.com]
- 6. Convallatoxin | 508-75-8 | FC137904 | Biosynth [biosynth.com]
- 7. manuals.plus [manuals.plus]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Convallatoxin | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rapid Detection of Convallatoxin Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convallatoxin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Maximizing Convallagenin B Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Convallagenin B from its natural source, primarily Convallaria majalis (Lily of the Valley).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of Convallaria majalis is it typically extracted?
A1: this compound is a steroidal sapogenin, which is the aglycone part of a saponin. It is obtained through the hydrolysis of saponins present in Convallaria majalis. The rhizomes and roots of the plant are known to be rich sources of the precursor steroidal saponins.[1]
Q2: What are the most critical factors influencing the extraction yield of this compound?
A2: The extraction yield of steroidal saponins, the precursors to this compound, is influenced by several factors. These include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[2] Modern extraction techniques, such as ultrasound-assisted extraction (UAE), can also significantly impact the yield by improving solvent penetration and reducing extraction time.
Q3: Which solvent system is most effective for extracting the precursor saponins of this compound?
A3: Polar solvents are generally effective for extracting saponins. A mixture of methanol and water (e.g., 1:1 v/v) has been successfully used for the maceration and extraction of saponins from Convallaria majalis rhizomes and roots.[1] Aqueous ethanol (typically 70-85%) is also a common and effective solvent for steroidal saponin extraction from various plant materials. The optimal solvent concentration depends on the specific polarity of the target saponins.
Q4: How can I prevent the degradation of the target compounds during extraction?
A4: Saponins can be sensitive to high temperatures and extreme pH levels. To prevent degradation, it is advisable to use moderate temperatures (e.g., 40-60°C) during extraction and solvent evaporation.[3] Using modern techniques like ultrasound-assisted extraction (UAE) can be beneficial as they often allow for efficient extraction at lower temperatures, thus preserving thermolabile compounds.
Q5: I am experiencing a low yield of this compound after hydrolysis. What could be the issue?
A5: A low yield of this compound post-hydrolysis can stem from two main areas: inefficient extraction of the parent saponins or incomplete hydrolysis. For troubleshooting, first, ensure that the initial extraction of saponins was optimal (see troubleshooting guide below). Second, verify the hydrolysis conditions. Acid hydrolysis needs to be carefully controlled to ensure complete cleavage of the sugar moieties without degrading the resulting this compound.
Troubleshooting Guide for Low Extraction Yield
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Saponin Extract | Improper Sample Preparation: Plant material is not finely powdered, reducing surface area for solvent contact. | Ensure the dried rhizomes and roots of Convallaria majalis are ground into a fine, homogenous powder. |
| Inefficient Solvent System: The polarity of the solvent may not be optimal for the target saponins. | Start with a 1:1 methanol-water mixture. You can also test different ratios of aqueous ethanol (e.g., 50%, 70%, 85%) to find the optimal polarity. | |
| Insufficient Extraction Time or Agitation: The solvent has not had enough time to penetrate the plant matrix and solubilize the saponins. | For maceration, allow for at least 24 hours with periodic agitation. For ultrasound-assisted extraction (UAE), ensure a sufficient duration (e.g., 30-60 minutes) and appropriate ultrasonic power. | |
| Poor Solid-to-Liquid Ratio: Too little solvent is used, leading to a saturated solution and incomplete extraction. | Increase the solvent volume. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent is extracting a wide range of compounds, making subsequent purification difficult. | Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction to remove lipids.[4] |
| Presence of Pigments and Polar Compounds: Co-extraction of compounds like chlorophyll can interfere with purification. | Use a purification step such as column chromatography with a suitable stationary phase (e.g., silica gel, Diaion HP-20) to separate the saponin fraction.[5][6] | |
| Degradation of Target Compounds | High Extraction Temperature: Prolonged exposure to high temperatures can lead to the degradation of saponins. | Use a lower extraction temperature (40-60°C). Consider using UAE, which can enhance extraction efficiency at milder temperatures.[3] |
| Incomplete Solvent Removal: Residual solvent in the final extract. | Use a rotary evaporator under reduced pressure at a controlled temperature (not exceeding 45-50°C) for efficient and gentle solvent removal. |
Data Presentation: Impact of Extraction Parameters on Steroidal Saponin Yield
The following table summarizes the general effects of key extraction parameters on the yield of steroidal saponins, the precursors to this compound. The data is compiled from studies on various plant sources and represents typical trends.
| Parameter | Condition 1 | Yield Trend | Condition 2 | Yield Trend | Condition 3 | Yield Trend | Reference |
| Solvent (Ethanol:Water) | 50:50 | Moderate | 70:30 | High | 90:10 | Moderate-Low | General knowledge from saponin extraction literature |
| Temperature (°C) | 30 | Low | 55 | High | 70 | Moderate (risk of degradation) | [7] |
| Time (UAE, min) | 20 | Moderate | 40 | High | 60 | High (plateau) | General knowledge from UAE of saponins |
| Solid-to-Liquid Ratio (g/mL) | 1:5 | Low | 1:10 | Moderate | 1:20 | High | General knowledge from saponin extraction literature |
Experimental Protocols
Protocol 1: Maceration-Based Extraction of Saponins from Convallaria majalis
This protocol is adapted from methodologies described for the extraction of saponins from Convallaria majalis rhizomes and roots.[1]
-
Preparation of Plant Material:
-
Collect fresh rhizomes and roots of Convallaria majalis.
-
Dry the plant material in a well-ventilated area away from direct sunlight, or in an oven at a low temperature (40-50°C).
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh the powdered plant material.
-
Place the powder in a suitable vessel and add a 1:1 (v/v) mixture of methanol and water. Use a solid-to-liquid ratio of at least 1:10 (e.g., 100 g of powder in 1 L of solvent).
-
Seal the vessel and allow it to macerate for 24 hours at room temperature with occasional stirring.
-
Repeat the extraction process on the plant residue with fresh solvent to ensure maximum recovery.
-
-
Filtration and Concentration:
-
Combine the methanol-water extracts and filter them to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield the crude saponin extract.
-
-
Acid Hydrolysis to Obtain this compound:
-
Dissolve the crude saponin extract in an appropriate acidic solution (e.g., 1M HCl in methanol).
-
Reflux the mixture for several hours (e.g., 8 hours) to hydrolyze the glycosidic bonds.
-
After cooling, neutralize the reaction mixture.
-
Partition the neutralized solution with a suitable organic solvent (e.g., chloroform) to extract the aglycones, including this compound.
-
Evaporate the organic solvent to obtain the crude sapogenin fraction.
-
-
Purification:
-
The crude sapogenin fraction can be further purified using column chromatography on silica gel to isolate this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Saponins
This is a general protocol for enhancing saponin extraction, which can be adapted for Convallaria majalis.
-
Preparation:
-
Weigh 10 g of dried, powdered Convallaria majalis rhizomes.
-
-
Solvent Addition:
-
Place the powder in a beaker and add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).
-
-
Ultrasonication:
-
Place the beaker in an ultrasonic bath.
-
Set the temperature to 55°C and the frequency to 40 kHz.
-
Perform the extraction for 60 minutes, ensuring the temperature remains stable.[3]
-
-
Post-Extraction:
-
Follow steps 3 to 5 from Protocol 1 for filtration, concentration, hydrolysis, and purification.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting low solubility of Convallagenin B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Convallagenin B, focusing on challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound, like many cardiac glycosides, has poor solubility in water. The recommended starting solvent is 100% dimethyl sulfoxide (DMSO). It is commercially available pre-dissolved in DMSO at concentrations such as 10 mM. For experimental use, a concentrated stock solution in DMSO should be prepared first and then diluted into your aqueous experimental medium.
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing significant cytotoxicity?
A2: The tolerance of cell lines to DMSO varies. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. You should always perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for your this compound dilutions) to assess the impact of the solvent on your specific cell line and assay.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then dilute this into your aqueous buffer.
-
Vortexing/Mixing: Ensure rapid and thorough mixing of the solution immediately after adding the this compound stock to the aqueous buffer.
-
Warm the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) before adding the compound can sometimes improve solubility. Ensure the temperature is compatible with the stability of this compound and your experimental system.
-
Use of Surfactants or Co-solvents: For certain applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Pluronic® F-68) or a co-solvent like ethanol in the final medium can help maintain solubility. However, the compatibility of these additives with your specific experiment must be validated.
Q4: What are the known signaling pathways affected by this compound?
A4: While specific studies on this compound are limited, as a cardiac glycoside, it is expected to primarily inhibit the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to increased intracellular calcium levels. This cascade can trigger various downstream signaling pathways. Cardiac glycosides, as a class, have been shown to:
-
Activate Src/MAPK signaling pathways.[1]
-
Activate the PI3K/Akt signaling pathway.
-
Inhibit the NF-κB signaling pathway.
It is important to experimentally verify the effect of this compound on these pathways in your specific system.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This could be due to variable solubility of this compound in your aqueous media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Determining the optimal stock concentration and final working concentration.
Quantitative Data Summary:
The following table provides a general guideline for preparing and using this compound solutions. The exact solubility in aqueous buffers should be determined empirically.
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Solvent | 100% DMSO | Ensures maximum initial solubility. |
| Stock Solution Concentration | 1-10 mM | A 10 mM stock is a common starting point. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration | < 0.5% (v/v), ideally ≤ 0.1% | Minimize solvent effects on cells. |
| Typical Working Concentration | 1 nM - 10 µM | Highly dependent on the cell line and assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is approximately 464.63 g/mol ).
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed aqueous buffer or medium to achieve the desired final concentrations.
-
Immediately after adding the this compound stock to the aqueous solution, vortex or mix thoroughly to ensure rapid dispersion and minimize precipitation.
-
Use the freshly prepared working solutions for your experiments immediately. Do not store aqueous dilutions of this compound.
Signaling Pathways
As a cardiac glycoside, this compound is predicted to modulate key signaling pathways through its interaction with the Na+/K+-ATPase.
Caption: Predicted signaling pathways modulated by this compound.
References
Technical Support Center: Optimizing HPLC Separation of Convallagenin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Convallagenin B from its co-extracts. While specific literature detailing a validated HPLC method for this compound is limited, this guide offers a comprehensive framework based on established methodologies for the analysis of cardiac glycosides, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for column and mobile phase selection for this compound analysis?
A good starting point for the separation of cardiac glycosides like this compound is a reversed-phase HPLC method.[1]
-
Column: A C18 column is the most popular and widely used choice for cardiac glycoside separation due to its ability to retain non-polar to moderately polar compounds. Columns with particle sizes of 3.5 µm or 5 µm are common. A shorter column (e.g., 75 mm) can be used for faster analysis times, while a longer column (e.g., 150 mm or 250 mm) can provide better resolution.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile or methanol.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities. To improve peak shape and influence selectivity, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase is common practice.
Q2: What is the recommended detection wavelength for this compound?
Cardiac glycosides generally exhibit strong UV absorbance between 218-225 nm. Therefore, a detection wavelength of 220 nm is a recommended starting point for detecting this compound and other cardiac glycosides.[1][2] A photodiode array (PDA) detector is highly recommended as it can monitor a range of wavelengths simultaneously, helping to identify peak impurities and co-eluting compounds.
Q3: How should I prepare a plant extract sample containing this compound for HPLC analysis?
A multi-step approach is typically required to extract and clean up this compound from plant material, such as its source, Convallaria majalis (Lily of the valley).
-
Extraction: The dried and powdered plant material is usually extracted with an organic solvent like ethanol, methanol, or a mixture of methanol/water (e.g., 70% v/v).[2][3] Techniques like sonication or soxhlet extraction can be employed to improve extraction efficiency.[2][4]
-
Purification (Cleanup): The crude extract will contain many interfering substances (e.g., pigments, lipids). Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up the sample before HPLC analysis.[2] A reversed-phase SPE cartridge (e.g., C18) can be used to retain the cardiac glycosides while more polar impurities are washed away. The glycosides are then eluted with a stronger organic solvent.
Q4: What are the likely co-extracts from Convallaria majalis that I need to separate from this compound?
Convallaria majalis contains approximately 38 different cardiac glycosides.[5] Therefore, any extraction will result in a complex mixture. Key co-extracts that may need to be separated from this compound include other cardenolides such as Convallarin, Convallamarin, and Convallatoxin.[5] The developed HPLC method must have sufficient resolution to separate these structurally similar compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and other cardiac glycosides.
Q5: My peak for this compound is showing significant tailing. What are the causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front half, is a common problem. It can compromise resolution and lead to inaccurate quantification.[6][7]
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Cause 1: Secondary Interactions: The most frequent cause of tailing for basic or polar compounds is the interaction with acidic silanol groups on the silica surface of the column packing.[7][8]
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups. Alternatively, using a mobile phase with a lower pH (e.g., by adding formic or phosphoric acid) can suppress the ionization of silanols, reducing these interactions.[8] Using a modern, high-purity, end-capped column can also significantly reduce silanol activity.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9]
-
Solution: Try diluting the sample and injecting a smaller amount. If the peak shape improves, column overload was the likely issue.
-
-
Cause 3: Column Contamination/Blockage: Accumulation of particulate matter from the sample or mobile phase on the column inlet frit can distort the flow path, causing peak tailing that often affects all peaks in the chromatogram.[7]
-
Solution: Use a guard column to protect the analytical column. Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (disconnect it from the detector first). If the problem persists, the column may need to be replaced.[7]
-
Q6: I am observing split or shoulder peaks. What is the problem?
Split or shoulder peaks can have several causes, making troubleshooting complex.
-
Cause 1: Partially Blocked Frit or Column Void: Similar to peak tailing, a partially blocked inlet frit can cause peak splitting. A void at the head of the column can also lead to this issue.[10]
-
Solution: Replace the inlet frit if possible, or replace the column. Using an in-line filter and guard column can help prevent this.[10]
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10] If a different solvent must be used, ensure it is weaker than the mobile phase and inject the smallest possible volume.
-
-
Cause 3: Co-elution: A shoulder on the main peak may indicate the presence of a closely eluting impurity.
-
Solution: Optimize the mobile phase gradient (e.g., make it shallower) or try a different column chemistry to improve resolution.
-
Q7: My retention times are shifting between injections. Why is this happening?
Unstable retention times can compromise peak identification and quantification.
-
Cause 1: Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution, retention times can shift.
-
Solution: Ensure the column is equilibrated for a sufficient time between runs. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile organic solvent or inconsistent mixing.[8]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an on-line mixer, ensure it is functioning correctly.
-
-
Cause 3: Fluctuations in Temperature or Flow Rate: Changes in column temperature can affect retention times.[9] Inconsistent pump performance can also cause shifts.
-
Solution: Use a column oven to maintain a constant temperature.[9] Regularly check and calibrate the pump flow rate.
-
Quantitative Data Tables
The following tables provide typical starting parameters for the HPLC analysis of cardiac glycosides. These should be used as a foundation for method development and optimization for this compound.
Table 1: Example HPLC Column and Mobile Phase Conditions
| Parameter | Recommended Starting Condition | Notes |
| Column Chemistry | C18 (Octadecylsilane) | Most versatile for cardiac glycosides.[1] |
| Particle Size | 3.5 µm or 5 µm | Smaller particles offer higher efficiency but generate higher backpressure. |
| Column Dimensions | 4.6 mm I.D. x 150 mm | A good general-purpose dimension for resolution and analysis time. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid helps to control peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution for complex mixtures. |
| Flow Rate | 0.8 - 1.2 mL/min | A typical range for a 4.6 mm I.D. column. |
| Column Temperature | 25 - 35 °C | Maintaining a stable temperature is crucial for reproducible retention times. |
| Detection | 220 nm | Optimal wavelength for many cardiac glycosides.[1][2] |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70% | 30% |
| 20.0 | 30% | 70% |
| 25.0 | 30% | 70% |
| 25.1 | 70% | 30% |
| 30.0 | 70% | 30% |
Note: This is an example gradient and will require optimization based on the specific co-extracts present in the sample.
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
-
Sample Preparation: a. Extract 1g of dried, powdered Convallaria majalis plant material with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.[2] b. Centrifuge the mixture and collect the supernatant. c. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. d. Load the supernatant onto the SPE cartridge. e. Wash the cartridge with 5 mL of water to remove highly polar impurities. f. Elute the cardiac glycosides with 5 mL of methanol. g. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 1 mL of the initial mobile phase. h. Filter the final sample through a 0.45 µm syringe filter before injection.
-
Initial HPLC Analysis: a. Install a C18, 4.6 x 150 mm, 5 µm column and set the column oven to 30°C. b. Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). c. Set up a broad gradient program (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1.0 mL/min. d. Set the detector to collect data at 220 nm. e. Inject the prepared sample and a standard of this compound (if available).
-
Method Optimization: a. Gradient Adjustment: Based on the initial chromatogram, adjust the gradient to improve the resolution around the this compound peak. If peaks are clustered, use a shallower gradient in that region. b. Solvent Selection: If resolution is still poor, try substituting acetonitrile with methanol or vice-versa, as this can alter selectivity. c. pH Modification: If peak tailing is observed, evaluate the effect of mobile phase pH by adjusting the acid concentration.
Visualizations
Caption: Experimental workflow for developing an HPLC method for this compound.
Caption: Troubleshooting decision tree for addressing peak tailing in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. Lily of the valley - Wikipedia [en.wikipedia.org]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. uhplcs.com [uhplcs.com]
- 10. Guide de dépannage pour la HPLC [sigmaaldrich.com]
Technical Support Center: Analysis of Convallagenin B by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression in the mass spectrometry analysis of Convallagenin B. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues encountered during the mass spectrometry of this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Why is the this compound signal intensity low and inconsistent? | Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts, formulation excipients) are interfering with the ionization of this compound in the MS source.[1][2][3] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the flow rate to separate this compound from interfering compounds. 3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar ion suppression, allowing for more accurate quantification.[1] |
| How can I confirm that ion suppression is affecting my analysis? | Presence of Co-eluting Matrix Components: Components from the sample matrix are eluting at the same time as this compound and competing for ionization.[4][5] | 1. Perform a Post-Column Infusion Experiment: This will identify regions in the chromatogram where ion suppression is occurring. A detailed protocol is provided below. 2. Matrix Effect Evaluation: Compare the signal of this compound in a neat solution versus a post-extraction spiked matrix sample. A lower signal in the matrix indicates suppression. |
| My results show poor reproducibility between different sample lots. What is the cause? | Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent levels of ion suppression.[5] | 1. Use Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and QCs in the same biological matrix as your samples to compensate for consistent matrix effects. 2. Employ a Robust Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variability between samples.[1] 3. Thorough Sample Homogenization: Ensure that all samples are thoroughly mixed before extraction to minimize variability. |
| What type of internal standard is best for this compound analysis? | Inappropriate Internal Standard: The chosen internal standard does not adequately mimic the behavior of this compound during sample preparation and analysis. | Stable Isotope-Labeled (SIL) this compound: This is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte.[6] Structural Analog: If a SIL-IS is unavailable, a close structural analog of this compound can be used. However, it is crucial to validate that it behaves similarly to the analyte.[7] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][4] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[3]
Q2: What are the common sources of ion suppression in biological samples?
A2: Common sources of ion suppression in biological matrices such as plasma, serum, and urine include phospholipids, salts, proteins, and endogenous metabolites.[5][8] Exogenous sources can include anticoagulants, formulation agents, and contaminants from sample collection tubes.[5]
Q3: Can changing the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) help reduce ion suppression?
A3: In some cases, switching from ESI to APCI may reduce ion suppression. ESI is generally more susceptible to matrix effects for many compounds. However, the effectiveness of this change is analyte-dependent and should be experimentally verified for this compound.
Q4: How can I minimize ion suppression during method development?
A4: To minimize ion suppression, focus on three key areas:
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Sample Preparation: Implement a thorough cleanup method like SPE or LLE to remove as many matrix components as possible.
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Chromatography: Optimize your LC method to achieve good separation between this compound and any remaining matrix components.
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Internal Standardization: Use a stable isotope-labeled internal standard to compensate for any unavoidable ion suppression.[1]
Q5: Is this compound prone to instability in biological samples?
A5: The stability of this compound in biological matrices should be thoroughly evaluated during method validation.[9][10] Factors such as temperature, pH, and enzymatic degradation can affect its stability.[9][11] It is recommended to conduct freeze-thaw, short-term (bench-top), and long-term stability studies.[9]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to qualitatively identify regions of ion suppression in your chromatogram.
Materials:
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LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (in a solvent compatible with the mobile phase)
-
Blank extracted matrix sample (e.g., plasma extract without this compound)
-
Neat solution (mobile phase)
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution at a concentration that gives a stable and moderate signal.
-
Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).
-
Infuse the standard solution into the MS and acquire data in MRM or SIM mode for this compound. You should observe a stable baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject the blank extracted matrix sample onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused this compound throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
Injecting a neat solution can be used as a control to ensure the baseline is stable in the absence of a matrix.
-
Protocol 2: Solid-Phase Extraction (SPE) for Steroidal Saponins (General Protocol)
This is a general protocol for cleaning up biological samples containing steroidal saponins like this compound. The specific sorbent and solvents should be optimized for this compound.
Materials:
-
SPE cartridges (e.g., C18, HLB)
-
SPE manifold
-
Biological sample (e.g., plasma)
-
Internal standard solution
-
Methanol
-
Water (LC-MS grade)
-
Elution solvent (e.g., Methanol with 0.1% formic acid)
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample and vortex to ensure homogeneity.
-
Spike the sample with the internal standard.
-
Pre-treat the sample as required (e.g., protein precipitation with acetonitrile or dilution with an acidic solution).
-
Centrifuge to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing methanol followed by water through it.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with a stronger organic solvent (elution solvent).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Steroidal Saponin Analysis
Note: These are typical parameters and require optimization for this compound.
| Parameter | Setting |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |
| MS/MS Transition | To be determined by infusing a standard of this compound |
| Collision Energy | To be optimized for the specific MS/MS transition |
Table 2: Quantifying Matrix Effect
The matrix effect can be quantified using the following formula:
Matrix Effect (%) = ( (Peak Area in Matrix) / (Peak Area in Neat Solution) ) * 100
| Interpretation | |
| Matrix Effect < 100% | Ion Suppression |
| Matrix Effect > 100% | Ion Enhancement |
| Matrix Effect = 100% | No Matrix Effect |
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: A logical workflow for troubleshooting ion suppression in the analysis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Convallagenin B NMR Spectral Analysis
Welcome to the technical support center for researchers working with Convallagenin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the NMR spectroscopic analysis of this complex steroidal sapogenin, with a particular focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my this compound sample showing a large, unresolved "hump" in the aliphatic region?
A1: This is a common observation for complex tetracyclic molecules like this compound.[1][2] The steroid core contains a large number of protons in very similar chemical environments, leading to a high density of signals in a narrow chemical shift range, typically between 0.5 and 2.5 ppm.[1][3] This results in significant signal overlap, making direct interpretation of the 1D ¹H NMR spectrum challenging.
Q2: What is the most effective first step to take when encountering severe signal overlap in the ¹H NMR spectrum of this compound?
A2: The most powerful initial step is to utilize multi-dimensional NMR spectroscopy.[1] A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is often the most effective starting point.[1][2][4] By spreading the proton signals across a second dimension based on the chemical shifts of the carbons they are attached to, you can often resolve protons that are overlapped in the 1D spectrum.[1]
Q3: My 2D HSQC spectrum still shows some overlapping signals. What should I do next?
A3: If the HSQC spectrum is insufficient to resolve all signals, the next logical step is to employ other 2D NMR techniques to gain more structural information. A 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment will help identify protons that are coupled to each other, allowing you to trace out spin systems within the molecule.[2][4] For more complex regions, a Total Correlation Spectroscopy (TOCSY) experiment can reveal entire spin systems, even if some protons within that system are overlapped.[1][4]
Q4: How can I connect the different structural fragments of this compound that I've identified using COSY and TOCSY?
A4: To piece together the complete structure, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. This experiment correlates proton and carbon signals over two to three bonds, allowing you to connect the different spin systems and build the carbon skeleton of the molecule.
Q5: Are there any other experimental parameters I can adjust to improve signal resolution?
A5: Yes, several parameters can be optimized:
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion and can help resolve some overlap.[1]
-
Solvent Change: Acquiring spectra in a different deuterated solvent (e.g., from chloroform-d to benzene-d₆ or methanol-d₄) can induce small changes in chemical shifts that may be sufficient to resolve overlapping signals.[1]
-
Temperature Variation: Changing the acquisition temperature can also alter chemical shifts and potentially improve resolution, especially if conformational exchange is contributing to the overlap.[1]
Troubleshooting Guides
Problem 1: Difficulty in assigning specific quaternary carbons.
Solution: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC or COSY spectra. The primary method for their assignment is the HMBC experiment. Look for long-range correlations from nearby protons to the quaternary carbon .
Problem 2: Ambiguous stereochemical assignments.
Solution: While COSY and TOCSY experiments help establish connectivity, they do not directly provide through-space stereochemical information. A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is required. These experiments show correlations between protons that are close in space, which is essential for determining the relative stereochemistry of this compound.
Data Presentation: Comparison of NMR Techniques for Resolving Signal Overlap
| NMR Experiment | Information Provided | Primary Use for this compound | Strengths | Limitations |
| 1D ¹H NMR | Basic proton chemical shifts and coupling constants. | Initial assessment of sample purity and presence of key functional groups. | Fast to acquire. | Severe signal overlap in the aliphatic region. |
| 1D ¹³C NMR | Number of unique carbon environments. | Determining the total number of carbons in the molecule. | Wide chemical shift range reduces overlap. | Low sensitivity; quaternary carbons can be weak.[5] |
| 2D ¹H-¹H COSY | Shows proton-proton couplings (typically over 2-3 bonds).[4] | Tracing out J-coupled proton networks within the steroid rings and side chain. | Good for identifying adjacent protons. | Can still be crowded in regions of high overlap. |
| 2D ¹H-¹H TOCSY | Correlates all protons within a spin system.[1][4] | Identifying all protons belonging to a specific ring or side chain fragment, even with some overlap. | Can reveal entire spin systems from a single resolved proton. | Long mixing times can lead to widespread correlations, complicating analysis.[1] |
| 2D ¹H-¹³C HSQC | Correlates protons to their directly attached carbons.[1][4] | Resolving overlapped proton signals by spreading them out in the carbon dimension. | Excellent for resolving proton overlap. | Does not provide information about connectivity between different CH groups. |
| 2D ¹H-¹³C HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connecting different structural fragments and assigning quaternary carbons. | Crucial for assembling the complete carbon skeleton. | Can be complex to interpret; requires optimization of the long-range coupling delay. |
| 2D NOESY/ROESY | Shows through-space correlations between protons that are close to each other. | Determining the relative stereochemistry of the molecule. | Provides essential 3D structural information. | Can be sensitive to experimental parameters and molecular motion. |
Experimental Protocols & Workflows
General Experimental Workflow for NMR Analysis of this compound
This workflow outlines a systematic approach to resolving the NMR spectrum of this compound, starting from a simple 1D spectrum and progressing to more complex 2D experiments as needed to resolve signal overlap and fully assign the structure.
Caption: A generalized workflow for the spectroscopic identification of this compound.
Decision Tree for Troubleshooting Signal Overlap
This decision tree provides a logical path for researchers to follow when faced with overlapping signals in the NMR spectrum of this compound.
Caption: Decision tree for selecting appropriate NMR experiments to resolve signal overlap.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002322) [hmdb.ca]
- 4. Constituents of Convallaria. VIII. Structure of Convallagenin-B. [jstage.jst.go.jp]
- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Technical Support Center: Reducing Variability in Convallagenin B Bioassay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in Convallagenin B bioassay results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound bioassays?
Variability in cell-based bioassays for this compound, a cardiac glycoside, can be broadly categorized into biological, technical, and environmental factors. Key sources include:
-
Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can lead to inconsistent results. It is crucial to use authenticated, low-passage cells.[1]
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Cell Culture Conditions: Variations in cell seeding density, media composition, serum quality, and incubation parameters (temperature, CO2, humidity) significantly impact cell health and response to treatment.[1]
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Mycoplasma Contamination: This common, often undetected, contamination can alter cellular physiology and lead to unreliable data.
-
Assay Protocol Execution: Inconsistencies in reagent preparation, pipetting technique, and incubation times are major contributors to variability.
-
Edge Effects: Evaporation and temperature gradients in the outer wells of microplates can lead to different cell growth and drug effects compared to the inner wells.[2]
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Compound Solubility and Stability: this compound, like other cardiac glycosides, may have limited aqueous solubility. Precipitation of the compound can lead to inaccurate concentration-response curves.[3] The stability of the compound in the assay medium over the incubation period should also be considered.[3]
Q2: How can I minimize the "edge effect" in my 96-well plate assays?
The edge effect can be a significant source of variability. To mitigate its impact:
-
Avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2]
-
Use specialized plates designed to reduce evaporation.
-
Ensure proper humidification of the incubator.
-
Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes after seeding and before incubation to promote even cell distribution.[1]
Q3: What is an acceptable coefficient of variation (%CV) for a this compound bioassay?
The acceptable %CV depends on the specific assay and its intended purpose. While there is no universal standard, a lower %CV indicates higher precision.[4][5] For cell-based potency assays, a %CV of less than 20% for replicate measurements is often considered acceptable within the working range of the assay.[5] However, it's important to establish acceptance criteria during assay development and validation.[6][7]
Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a common issue and can be attributed to several factors:
-
Cell Health and Passage Number: Using cells at different growth phases (e.g., logarithmic vs. stationary) or with high passage numbers can alter their sensitivity to the compound.[2]
-
Inconsistent Cell Seeding Density: The number of cells per well can dramatically affect the apparent IC50 value.[2]
-
Drug Preparation: Inconsistent preparation of this compound stock solutions and serial dilutions can lead to significant errors.
-
Incubation Time: The duration of drug exposure can influence the cytotoxic or biological effect.[2]
-
Assay Protocol Variations: Even minor deviations in the protocol, such as reagent incubation times, can introduce variability.[2]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptom: Large standard deviation in measurements from replicate wells.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation.[1] |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media.[2] |
| Cell Clumping | Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if necessary. |
Issue 2: Low Signal-to-Background Ratio
-
Symptom: The difference between the signal from treated and untreated wells is small.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Cell Number | Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal in untreated wells.[2] |
| Incorrect Incubation Time | Optimize the incubation time for both the drug treatment and the final detection reagent. |
| Degraded Reagents | Check the expiration dates of all reagents. Store reagents at their recommended temperatures and protect light-sensitive components.[1] |
| Cellular Resistance | The chosen cell line may be resistant to this compound. Use a known sensitive cell line as a positive control to verify the assay is working.[2] |
Issue 3: High Background Signal
-
Symptom: High signal is observed in the negative control (no drug) wells.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Overly High Cell Seeding Density | Reduce the number of cells seeded per well. Over-confluent cells can lead to non-specific signals.[1] |
| Contaminated Media or Reagents | Use fresh, sterile media and reagents. Filter-sterilize solutions if contamination is suspected.[1] |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of the cells or this compound at the assay wavelengths. Use appropriate filters to minimize background.[1] |
Data Presentation
Table 1: Example of Acceptable Precision in a Cell-Based Potency Assay
This table illustrates typical precision and accuracy results from a validated cell-based potency assay, which can serve as a benchmark for a this compound bioassay.
| Assessment | Repeatability (%RSD) | Intermediate Precision (%RSD) | Accuracy (% Relative Bias) |
| 100% Potency | 3.9% | 4.5% | 3.3% at 141% potency |
Data adapted from a case study on a cell-based potency assay for an antibody-drug conjugate.[8] %RSD refers to the percent relative standard deviation.
Experimental Protocols
General Protocol for a this compound Cytotoxicity Bioassay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Dilute the cell suspension to the optimized seeding density in pre-warmed culture medium.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare the MTT reagent solution.
-
Add the MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a cardiac glycoside, is known to inhibit the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to a cascade of downstream events.
Caption: this compound inhibits Na+/K+-ATPase, leading to increased intracellular calcium.
Experimental Workflow for a Cytotoxicity Bioassay
This diagram outlines the key steps in a typical cell-based cytotoxicity assay to determine the IC50 value of a compound.
Caption: A general workflow for determining the IC50 value in a cytotoxicity bioassay.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to troubleshooting inconsistent bioassay results.
Caption: A logical approach to troubleshooting inconsistent bioassay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. Bioassay Design, Development and Validation (On-Demand) [usp.org]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. clyte.tech [clyte.tech]
Preventing degradation of Convallagenin B during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Convallagenin B during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound, a steroidal saponin, is primarily influenced by three main factors: pH, temperature, and light exposure. Like other cardiac glycosides, its molecular structure is susceptible to hydrolysis under acidic and alkaline conditions. Elevated temperatures can accelerate this degradation process, while exposure to light, particularly UV light, can lead to photolytic degradation.
Q2: What is the optimal pH range for storing this compound in solution?
A2: Based on data from structurally similar cardiac glycosides like digoxin, this compound is expected to be most stable in a neutral to slightly acidic pH range, typically between pH 5 and 7.[1] It is crucial to avoid strongly acidic or alkaline conditions, as these can catalyze the hydrolysis of the glycosidic linkages and other labile functional groups.
Q3: How should I store stock solutions of this compound?
A3: For short-term storage (up to 24 hours), it is recommended to keep stock solutions at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is the best practice to minimize degradation from repeated freeze-thaw cycles. Always use amber vials or wrap containers in aluminum foil to protect against light exposure.
Q4: Can I dissolve this compound in solvents other than DMSO?
A4: While DMSO is a common solvent for creating stock solutions, other organic solvents like ethanol and methanol can also be used. The aglycone portion of cardiac glycosides imparts some solubility in less polar organic solvents. When preparing aqueous solutions for experiments, it is important to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation can include a change in the color or clarity of a solution, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of this compound, especially after prolonged storage or exposure to stress conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in an experiment | Degradation due to improper storage or handling. | - Prepare fresh solutions of this compound from a solid sample.- Verify the pH of your experimental buffer and adjust to a neutral or slightly acidic range (pH 5-7).- Minimize the exposure of solutions to light and elevated temperatures during the experiment. |
| Precipitate forms in the stock solution | - Poor solubility at the storage temperature.- Solvent evaporation leading to increased concentration. | - Gently warm the solution to room temperature to see if the precipitate redissolves.- If solubility is an issue, consider preparing a less concentrated stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent results between experiments | - Use of degraded this compound.- Variability in solution preparation. | - Always use freshly prepared dilutions from a properly stored stock solution for each experiment.- Standardize the solution preparation protocol, including solvent, concentration, and handling procedures.- Perform a purity check of the stock solution using HPLC if degradation is suspected. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | - Compare the chromatogram to a reference standard of undegraded this compound.- If new peaks are present, this indicates the formation of degradation products.- Review storage and handling procedures to identify the source of degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a molecule. Here is a general protocol for this compound, based on common practices for cardiac glycosides.
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Ethanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all samples and a control (unstressed) sample by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Quantitative Data Summary
The following table summarizes the expected degradation of a cardiac glycoside, Digoxin, under forced degradation conditions, which can be used as an estimate for this compound.[1]
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 1 hour | 25°C | ~15% |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | 25°C | ~41% |
| Oxidation | 3% H₂O₂ | 1 hour | 25°C | No significant degradation |
| Thermal | 70°C | 7 days | 70°C | No significant degradation |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Improving the Reproducibility of Convallagenin B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Convallagenin B and other similar natural products with potential apoptotic activity. Given the inherent variability in natural product research, this guide emphasizes robust experimental design and troubleshooting common technical hurdles.
I. General Reproducibility in Natural Product Research
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is there a reproducibility crisis in natural product research? | The complexity of natural products, including variations in composition, stability, and metabolism, contributes to challenges in reproducibility. Additionally, factors such as pressure to publish, selective reporting of positive results, and incomplete methodological descriptions in publications can lead to difficulties in replicating findings.[1] |
| What are the key factors leading to irreproducibility? | Major factors include the use of inadequately characterized starting materials, variations in experimental protocols between labs, low statistical power, poor experimental design, and a lack of detailed reporting of methods.[1][2][3][4] |
| How can I improve the reproducibility of my experiments? | To enhance reproducibility, it is crucial to use well-characterized and standardized natural product samples, provide detailed and transparent reporting of all methods, use appropriate controls and replicates, and ensure robust experimental design and statistical analysis.[1][3] |
| What is the importance of a voucher specimen? | A voucher specimen is a pressed and dried plant sample that serves as a reference for the identity of the plant material used. It is critical for reproducibility as it allows other researchers to verify the exact species and chemotype of the plant used in the original study. |
II. Handling and Preparation of this compound
Frequently Asked Questions (FAQs)
| Question | Answer |
| How should I store this compound? | This compound is a natural product and should be stored under the conditions recommended in the Certificate of Analysis.[5] Generally, this involves storage at a cool and dry place, protected from light. For long-term storage, it is advisable to store it at -20°C or -80°C. |
| What is the stability of this compound in solution? | The stability of this compound in solution can vary depending on the solvent, pH, and temperature. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies for your specific experimental conditions. Avoid repeated freeze-thaw cycles. |
| What solvent should I use to dissolve this compound? | The solubility of this compound should be determined empirically. Start with common solvents for saponins such as DMSO, ethanol, or methanol. For cell-based assays, it is crucial to use a final solvent concentration that is not toxic to the cells. |
III. Cell-Based Assays: Assessing Cytotoxicity and Viability
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | - Inconsistent cell seeding. - Edge effects in the microplate. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile media/PBS. - Use calibrated pipettes and practice consistent pipetting technique.[6] |
| No dose-dependent effect observed. | - Incorrect concentration range of this compound. - Inactive compound. - Assay interference. | - Perform a wider range of dilutions to find the optimal concentration range. - Verify the identity and purity of the compound. - Run appropriate vehicle controls and consider potential assay artifacts. |
| High background signal. | - Contamination of cell culture. - Reagent issues. - Plate reader settings. | - Regularly test for mycoplasma contamination. - Prepare fresh reagents and check their expiration dates. - Optimize plate reader settings for the specific assay. |
| Low signal-to-noise ratio. | - Low cell number. - Insufficient incubation time. - Suboptimal assay conditions. | - Optimize the initial cell seeding density. - Perform a time-course experiment to determine the optimal incubation time. - Adjust assay parameters such as temperature and reagent concentrations. |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation: Example IC50 Values
| Cell Line | Incubation Time (hours) | IC50 (µM) of this compound (Example Data) |
| HeLa | 24 | 15.2 ± 1.8 |
| A549 | 24 | 25.7 ± 3.1 |
| MCF-7 | 24 | 18.9 ± 2.5 |
| HeLa | 48 | 8.1 ± 0.9 |
| A549 | 48 | 12.4 ± 1.5 |
| MCF-7 | 48 | 9.7 ± 1.2 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
IV. Apoptosis Assays
Western Blotting for Apoptosis Markers
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or no signal for target protein (e.g., cleaved Caspase-3, Bcl-2). | - Low protein concentration. - Poor antibody quality or incorrect dilution. - Inefficient protein transfer. | - Load more protein onto the gel. - Use a validated antibody and optimize the dilution. - Verify transfer efficiency with Ponceau S staining.[8] |
| High background or non-specific bands. | - Insufficient blocking. - Primary or secondary antibody concentration too high. - Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[9] - Titrate antibody concentrations to find the optimal dilution. - Increase the number and duration of washes. |
| "Smiling" bands. | - Uneven heat distribution during electrophoresis. | - Run the gel at a lower voltage or in a cold room. |
| Inconsistent loading. | - Inaccurate protein quantification. - Pipetting errors. | - Use a reliable protein quantification method (e.g., BCA assay). - Carefully load equal amounts of protein in each lane. |
Experimental Protocol: Western Blot for Cleaved Caspase-3
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Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved Caspase-3 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caspase Activity Assay
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no caspase activity detected. | - Timing of the assay is not optimal. - Insufficient induction of apoptosis. - Cell lysate preparation issues. | - Perform a time-course experiment to determine the peak of caspase activation. - Use a positive control (e.g., staurosporine) to confirm assay performance. - Ensure complete cell lysis and use fresh lysates. |
| High background fluorescence/absorbance. | - Reagent contamination. - Autofluorescence of the compound. | - Use fresh, high-quality reagents. - Include a control with the compound but without cells to measure its intrinsic fluorescence/absorbance. |
Experimental Protocol: Caspase-3 Colorimetric Assay
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Induce Apoptosis: Treat cells with this compound and appropriate controls.
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Cell Lysis: Lyse the cells using the buffer provided in the assay kit.
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Protein Quantification: Determine the protein concentration of the lysates.
-
Caspase Reaction: Add the cell lysate to a 96-well plate and add the Caspase-3 substrate (e.g., DEVD-pNA).
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Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in Caspase-3 activity compared to the untreated control.
Data Presentation: Example Caspase-3 Activity
| Treatment | Concentration (µM) | Fold Increase in Caspase-3 Activity (Example Data) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 5 | 2.5 ± 0.3 |
| This compound | 10 | 4.8 ± 0.5 |
| This compound | 20 | 8.2 ± 0.9 |
| Staurosporine (Positive Control) | 1 | 10.5 ± 1.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
V. Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway
Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of Caspase-3.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for performing a western blot experiment.
VI. HPLC Analysis of this compound
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting). | - Column degradation. - Inappropriate mobile phase pH. - Sample overload. | - Use a new column or a guard column. - Adjust the pH of the mobile phase. - Inject a smaller sample volume or a more dilute sample.[10] |
| Poor peak resolution. | - Suboptimal mobile phase composition. - Incorrect flow rate. - Column not suitable for the separation. | - Optimize the gradient or isocratic mobile phase composition. - Adjust the flow rate. - Try a different column with a different stationary phase.[10] |
| Retention time shifting. | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction. | - Prepare fresh mobile phase daily and degas it properly. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| No peaks detected. | - Detector issue. - No compound in the sample. - Injection problem. | - Check the detector settings and lamp. - Confirm the presence of the compound in the sample using another method. - Ensure the autosampler is functioning correctly. |
Experimental Protocol: HPLC for Saponin Analysis
-
Sample Preparation: Extract saponins from the plant material or prepare a solution of the purified compound. Filter the sample through a 0.45 µm filter.
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is commonly used for saponin separation.
-
Gradient Program: Start with a low percentage of B and gradually increase it over time to elute the compounds.
-
Detection: Use a UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore.[11][12]
-
Data Analysis: Identify and quantify the peaks by comparing the retention times and peak areas to a standard of this compound.
Data Presentation: Example Purity Analysis
| Sample ID | Retention Time (min) (Example Data) | Peak Area (%) (Example Data) | Purity (%) (Example Data) |
| This compound Standard | 15.2 | 100 | >99 |
| Crude Extract Batch 1 | 15.1 | 45.3 | 45.3 |
| Crude Extract Batch 2 | 15.3 | 52.8 | 52.8 |
| Purified Batch 1 | 15.2 | 98.7 | 98.7 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Convallagenin B by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Convallagenin B and interpreting its mass fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion of this compound in ESI-MS?
In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe the protonated molecule [M+H]⁺. Given the molecular formula of this compound as C₂₇H₄₄O₆, the theoretical monoisotopic mass is approximately 464.3087 g/mol . Therefore, the expected m/z for the protonated molecule would be around 465.3160. Adduct formation with sodium [M+Na]⁺ (m/z ~487.2986) or potassium [M+K]⁺ (m/z ~503.2726) is also common and should be considered during spectral interpretation.
Q2: What are the primary fragmentation patterns observed for spirostanol sapogenins like this compound in MS/MS?
While specific data for this compound is limited, the fragmentation of structurally similar spirostanol sapogenins, such as diosgenin, provides a strong predictive framework. The key fragmentation events in positive ion mode MS/MS include:
-
Sequential loss of water molecules (H₂O, 18 Da): Due to the presence of multiple hydroxyl groups on the steroid backbone, sequential neutral losses of water are highly characteristic.
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Cleavage of the E-ring: A characteristic fragmentation involves the cleavage of the E-ring, often resulting in a neutral loss of 144 Da.[1]
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Formation of a stable steroidal skeleton: Many spirostanol saponins produce a stable product ion with an m/z of 255.[1]
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Other characteristic losses: Cleavage across the steroid rings can lead to a variety of fragment ions that are diagnostic for the core structure.
Q3: We are observing an unexpected peak at m/z [value]. What could be the cause?
Observing unexpected peaks is a common issue in mass spectrometry. Here are a few potential causes and troubleshooting steps:
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Contamination: The peak could originate from contaminants in your sample, solvent, or from the LC-MS system itself. Run a blank injection (solvent only) to see if the peak is present. If so, this indicates a system contamination issue that needs to be addressed by cleaning the system.
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Adduct Formation: The unexpected peak could be an adduct of your analyte with ions present in the mobile phase or from the sample matrix (e.g., [M+NH₄]⁺, [M+CH₃CN+H]⁺). Check the mass difference between your expected ion and the unknown peak to see if it corresponds to a common adduct.
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In-source Fragmentation: The molecule might be fragmenting in the ion source before entering the mass analyzer. This can be influenced by source parameters like temperature and voltage. Try optimizing the ion source conditions to minimize in-source fragmentation.
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Isotopes: Ensure the peak is not an isotopic peak of a more abundant ion.
-
Sample Degradation: this compound might be degrading during sample preparation or analysis. Ensure proper storage and handling of the sample.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Signal Intensity / No Peak for this compound | 1. Low Sample Concentration: The concentration of this compound in the sample is below the instrument's limit of detection. | 1. Concentrate the sample. If sample amount is limited, consider using a more sensitive instrument or optimizing ionization efficiency. |
| 2. Inefficient Ionization: The chosen ionization parameters (e.g., source voltage, gas flow, temperature) are not optimal for this compound. | 2. Systematically optimize the ESI source parameters. Perform a tuning of the instrument using a standard solution of a similar compound if a this compound standard is unavailable. | |
| 3. Ion Suppression/Matrix Effects: Other components in the sample matrix are interfering with the ionization of this compound.[2] | 3. Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample to reduce the concentration of interfering matrix components. | |
| Inconsistent Retention Time in LC-MS | 1. Column Equilibration: The HPLC column is not properly equilibrated before injection. | 1. Ensure the column is flushed with the initial mobile phase conditions for a sufficient time before each injection. |
| 2. Mobile Phase Composition: Inconsistent preparation of the mobile phase. | 2. Prepare fresh mobile phase and ensure accurate mixing of solvents. Degas the solvents properly. | |
| 3. Column Temperature Fluctuations: The column oven temperature is not stable. | 3. Check the stability of the column oven temperature. | |
| Complex and Uninterpretable MS/MS Spectrum | 1. High Collision Energy: The applied collision energy is too high, leading to excessive fragmentation. | 1. Perform a collision energy ramp experiment to determine the optimal energy that produces informative fragment ions without excessive fragmentation. |
| 2. Co-eluting Impurities: Another compound is eluting at the same retention time and is being fragmented along with this compound. | 2. Improve the chromatographic separation by modifying the gradient, mobile phase, or using a different column. Check the purity of your sample. | |
| 3. Incorrect Precursor Ion Selection: The wrong m/z value was selected for fragmentation. | 3. Verify the m/z of the precursor ion in the full scan MS spectrum and ensure the correct value is entered for the MS/MS experiment. |
Experimental Protocols
1. Sample Preparation for LC-MS Analysis
A general protocol for the extraction of spirostanol sapogenins from plant material is as follows. This may need to be adapted based on the specific matrix.
-
Extraction: Macerate the dried and powdered plant material with methanol or a methanol/water mixture. Sonication or refluxing can enhance extraction efficiency.
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Filtration: Filter the extract to remove solid plant material.
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Solvent Removal: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Dissolve the crude extract in an appropriate solvent.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove lipids and other interferences.
-
Elute the saponin fraction with a more polar solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the eluted fraction to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
2. UPLC-ESI-QTOF-MS/MS Method
This is a representative method for the analysis of steroidal saponins.[3][4]
-
UPLC System: A high-pressure gradient UPLC system.
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source.
-
Ionization Mode: Positive (and/or negative).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 300 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to acquire a rich fragmentation spectrum.
Visualizations
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Caption: General experimental workflow for this compound analysis.
Caption: A logical troubleshooting workflow for MS analysis.
References
- 1. Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for cell culture when testing Convallagenin B
Welcome to the technical support center for Naturale-B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments involving Naturale-B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Naturale-B?
A1: Naturale-B is readily soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is the stability of Naturale-B in cell culture medium?
A2: Naturale-B is stable in standard cell culture media for at least 72 hours when stored at 37°C and 5% CO2. However, for long-term experiments, it is advisable to refresh the medium with freshly diluted Naturale-B every 48-72 hours to ensure consistent compound activity.
Q3: Which cell lines are sensitive to Naturale-B?
A3: Based on internal studies, various cancer cell lines have shown sensitivity to Naturale-B. The half-maximal inhibitory concentration (IC50) varies depending on the cell line. Please refer to the table below for representative data. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Problem 1: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Inaccurate pipetting.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like the stock solution of Naturale-B in DMSO.
-
-
Possible Cause 2: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 4: Fluctuation in incubator conditions.
-
Solution: Regularly monitor and record the temperature and CO2 levels of your incubator. Ensure the water pan is filled with sterile water to maintain humidity.
-
Problem 2: Compound precipitation in the cell culture medium.
-
Possible Cause 1: Exceeding the solubility limit.
-
Solution: Do not exceed the recommended final concentration of Naturale-B in the culture medium. When diluting the DMSO stock, add it to the medium dropwise while gently swirling to facilitate mixing.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Some serum proteins can interact with compounds and reduce their effective concentration. If you observe precipitation, consider reducing the serum concentration if your cell line permits, or using a serum-free medium formulation for the duration of the treatment.
-
Data Presentation
Table 1: Cytotoxicity of Naturale-B in various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 10.8 |
| HeLa | Cervical | 7.5 |
| HepG2 | Liver | 15.3 |
Experimental Protocols
Protocol 1: Determining the IC50 of Naturale-B using an MTT Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Naturale-B in culture medium from a 10 mM DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Validation & Comparative
Validating the Bioactivity of Convallagenin B in Cardiac Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of Convallagenin B, a cardiac glycoside, across different cardiac cell lines. By offering a comparative analysis with other relevant compounds and detailing experimental protocols, this document serves as a practical resource for investigating its therapeutic potential and mechanism of action in a preclinical setting.
Introduction to this compound and Cardiac Glycosides
This compound belongs to the family of cardiac glycosides, a class of naturally derived compounds that have been used for centuries to treat heart conditions. [1]The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in the cell membrane of cardiomyocytes (heart muscle cells). [1][2][3]This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration. The elevated calcium enhances the force of myocardial contraction, a key reason for their use in treating heart failure. [1]Beyond their effects on contractility, cardiac glycosides are known to induce programmed cell death and modulate various signaling pathways, making them a subject of interest in oncology and virology as well. [2][3]
Cardiac Cell Lines for In Vitro Studies
The selection of an appropriate cell model is critical for obtaining relevant and translatable data. The following cell lines are commonly used in cardiovascular research:
-
H9c2: A rat embryonic cardiomyoblast cell line. These cells are a popular model for studying the biochemical and molecular aspects of cardiac cells. [4]They are easy to culture and transfect, but as they are of embryonic origin, they do not fully represent the physiology of adult cardiomyocytes.
-
AC16: A human adult ventricular cardiomyocyte cell line. [5][6]These cells were created by fusing primary human ventricular cardiomyocytes with SV40 transformed human fibroblasts. [5][6]They express several cardiomyocyte-specific markers and provide a more relevant human model than rodent cell lines. [5][6]* Primary Cardiomyocytes: These cells are isolated directly from heart tissue (e.g., neonatal rat or mouse ventricles). They are considered the gold standard for in vitro cardiac studies as they most closely resemble the in vivo state. However, they are challenging to isolate and maintain in culture and have limited proliferative capacity.
Comparative Analysis of Bioactivity
This section compares the effects of cardiac glycosides and other cardioactive compounds on different cardiac cell lines. As specific quantitative data for this compound is limited in publicly available literature, data for other well-studied cardiac glycosides (e.g., Epoxyscillirosidine, Digoxin) are presented as a reference.
Cytotoxicity and Cell Viability
Table 1: Comparative Cytotoxicity (LC50/IC50) of Cardiac Glycosides in Cardiac Cell Lines
| Compound | Cell Line | Assay | Duration | LC50 / IC50 (µM) | Reference |
| Epoxyscillirosidine | H9c2 | MTT | 24h | 382.68 | [4] |
| Epoxyscillirosidine | H9c2 | MTT | 48h | 132.28 | [4] |
| Epoxyscillirosidine | H9c2 | MTT | 72h | 289.23 | [4] |
| Doxorubicin | H9c2 | MTT | 24h | ~2.5 | [7] |
Note: Data for this compound is not specified; Epoxyscillirosidine is used as a representative cardiac glycoside. Doxorubicin is an anticancer drug with known cardiotoxicity, included for comparison.
Table 2: Effect of Various Compounds on Cell Viability and LDH Release in AC16 Cells
| Treatment | Parameter | Effect | Reference |
| High Glucose (HG) | Cell Viability | Reduced | [8] |
| High Glucose (HG) | LDH Release | Increased | [8] |
| Sciadopitysin + HG | Cell Viability | Abolished HG-induced reduction | [8] |
| Sciadopitysin + HG | LDH Release | Abolished HG-induced increase | [8] |
Apoptosis and Oxidative Stress
Table 3: Effects on Apoptosis and Oxidative Stress Markers
| Compound/Condition | Cell Line | Parameter | Effect | Reference |
| High Glucose (HG) | AC16 | Caspase-3/7 Activity | Increased | [8] |
| High Glucose (HG) | AC16 | Cytochrome C Expression | Increased | [8] |
| Sciadopitysin + HG | AC16 | Caspase-3/7 Activity | Suppressed HG-induced increase | [8] |
| Sciadopitysin + HG | AC16 | Cytochrome C Expression | Suppressed HG-induced increase | [8] |
| High Glucose (HG) | H9c2 | MDA Production | Increased | [9] |
| High Glucose (HG) | H9c2 | SOD Activity | Decreased | [9] |
| Glycine + HG | H9c2 | MDA Production | Attenuated HG-induced increase | [9] |
| Glycine + HG | H9c2 | SOD Activity | Attenuated HG-induced decrease | [9] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: H9c2 (rat embryonic ventricular myocytes) and AC16 (human ventricular cardiomyocytes) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). Once they reach 70-80% confluency, the medium is replaced with a fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is run in parallel.
Cell Viability (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the desired treatment period (e.g., 24, 48, 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate. [4] * Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Cytotoxicity (LDH Assay)
-
Principle: The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity and membrane leakage. [4][8]2. Procedure:
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Briefly, mix the supernatant with the reaction mixture provided in the kit.
-
Incubate at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Percentage cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a lysis buffer).
-
Apoptosis (Caspase-3/7 Activity Assay)
-
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed cells in a 96-well plate and treat as required.
-
Use a commercial luminescent or fluorescent Caspase-Glo® 3/7 assay kit.
-
Add the Caspase-Glo® reagent directly to the wells.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence using a plate reader.
-
The signal is proportional to the amount of caspase activity.
-
Electrophysiology (Patch-Clamp)
-
Principle: The patch-clamp technique allows for the measurement of ion channel currents in individual cells, providing insights into the electrophysiological effects of a compound. [10]2. Procedure:
-
Cells are plated on glass coverslips suitable for microscopy.
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane.
-
Different configurations (whole-cell, cell-attached) can be used to measure specific ion channel activities (e.g., L-type calcium channels, sodium channels). [11] * The cell is perfused with a control solution, and baseline channel activity is recorded.
-
This compound is then added to the perfusion solution, and changes in ion channel currents are recorded to determine its effect on cardiac cell electrophysiology.
-
Signaling Pathways and Visualizations
Cardiac glycosides exert their effects through complex signaling cascades. The primary event is the inhibition of Na+/K+-ATPase, which triggers a series of downstream events.
Primary Signaling Pathway of Cardiac Glycosides
Caption: Signaling pathway of this compound.
Experimental Workflow for Bioactivity Validation
Caption: Workflow for validating bioactivity.
Alternative and Comparative Compounds
To contextualize the bioactivity of this compound, it is essential to compare its effects with other compounds that target the cardiovascular system.
-
Other Cardiac Glycosides (e.g., Digoxin, Ouabain): These are the most direct comparators. They share the same primary mechanism of inhibiting the Na+/K+-ATPase but may differ in potency, pharmacokinetics, and off-target effects.
-
Beta-Blockers (e.g., Metoprolol, Carvedilol): These drugs block the effects of adrenaline on beta-adrenergic receptors, leading to a decrease in heart rate and contractility. [12]They are a cornerstone in the treatment of heart failure but have a different mechanism than cardiac glycosides.
-
Calcium Channel Blockers (e.g., Verapamil, Diltiazem): These agents inhibit the influx of calcium into cardiac and vascular smooth muscle cells, resulting in vasodilation and reduced heart rate and contractility. [11][13]* If Channel Inhibitors (e.g., Ivabradine): This newer class of drugs specifically inhibits the "funny" current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting contractility. [14] By comparing the cellular effects of this compound to these alternatives, researchers can build a comprehensive profile of its unique pharmacological properties.
Conclusion
This guide outlines a systematic approach to validating the bioactivity of this compound in relevant cardiac cell lines. The provided tables offer a framework for data comparison, while the detailed protocols serve as a practical starting point for experimentation. The visualized signaling pathway and experimental workflow aim to clarify the complex processes involved in this research. By employing these methodologies, researchers can effectively characterize the cellular effects of this compound, contributing to a deeper understanding of its potential as a therapeutic agent for cardiovascular diseases.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Novel cell lines derived from adult human ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of Two Alkaloids from Hippophae rhamnoides Linn. against Doxorubicin-Induced Toxicity in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/PKB/GSK-3β signaling by sciadopitysin protects cardiomyocytes against high glucose-induced oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine Protects H9C2 Cardiomyocytes from High Glucose- and Hypoxia/Reoxygenation-Induced Injury via Inhibiting PKCβ2 Activation and Improving Mitochondrial Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Electrophysiology | Baylor Medicine [bcm.edu]
- 11. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Heart Rate and Cardiovascular Disease: An Alternative to Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Convallagenin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Convallagenin B. The information presented herein is intended to serve as a foundational resource for developing and cross-validating robust analytical methods in a research and drug development context.
The accurate quantification of active pharmaceutical ingredients (APIs) and other chemical entities is a critical aspect of drug discovery, development, and quality control. This compound, a cardenolide of significant interest, requires precise and reliable analytical methods to ensure the validity of research findings and the quality of pharmaceutical preparations. This document outlines the methodologies and validation parameters for two widely used analytical techniques, providing a framework for their comparative evaluation.
The validation of these analytical procedures is based on the International Council for Harmonisation (ICH) guidelines, which establish a set of parameters to ensure that a method is suitable for its intended purpose.[1][2][3][4][5] These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a small molecule like this compound. These values are illustrative and would need to be determined experimentally for a specific method.
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Acceptance Criteria (Illustrative) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 | r ≥ 0.995[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | 80% - 120% of the expected test concentration[2] |
| Precision (Repeatability, %RSD) | ≤ 2.0% | ≤ 1.5% | %RSD ≤ 2% is commonly acceptable[1] |
| Intermediate Precision (%RSD) | ≤ 2.5% | ≤ 2.0% | Varies by method and analyte |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.5 ng/mL | Signal-to-Noise ratio of 10:1 |
| Specificity/Selectivity | Good | Excellent | The method should be able to measure the analyte in the presence of other components.[1] |
| Robustness | Good | Good | The method's reliability under small, deliberate variations in conditions.[1] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of compounds that possess a UV-absorbing chromophore.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution of acetonitrile and water (both with 0.1% formic acid) is a typical starting point. The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., plasma, tissue homogenate, formulation). A protein precipitation or liquid-liquid extraction may be necessary to remove interfering substances.
Validation Procedure: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[1][2][3][4][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the quantification of analytes at very low concentrations.
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is often used for faster analysis.
-
Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with 0.1% formic acid is a common choice.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive or negative ion mode, depending on the ionization efficiency of this compound.
-
Multiple Reaction Monitoring (MRM): The transitions from the precursor ion to the product ions are monitored for both this compound and an internal standard. These transitions need to be optimized for maximum sensitivity.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized.
Standard and Sample Preparation:
-
Stock Solution: Prepared similarly to the HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is the ideal internal standard. If not available, a structurally similar compound can be used.
-
Calibration Standards and Samples: Prepared by spiking the blank matrix with known concentrations of this compound and a fixed concentration of the internal standard.
Validation Procedure: The validation will follow ICH guidelines, with a particular focus on matrix effects, which can be a significant issue in LC-MS/MS analysis.[1][2][3][4][5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor of a key enzyme.
Caption: Hypothetical Inhibition of a Signaling Pathway by this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Analysis of Convallagenin B from Diverse Geographical Sources: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative framework for researchers, scientists, and drug development professionals investigating Convallagenin B, a cardiac glycoside with significant therapeutic potential. While direct comparative studies on this compound from varied geographical origins are not yet prevalent in published literature, this guide synthesizes available data on the chemical variability of its source, Convallaria majalis (Lily of the Valley), and provides detailed experimental protocols and data presentation templates to facilitate future research in this critical area.
Convallaria majalis, the primary natural source of this compound, is native to temperate regions of the Northern Hemisphere, notably Europe and Asia. Studies have demonstrated that the chemical composition of C. majalis, including its volatile organic compounds and stable isotope ratios, can vary significantly based on its geographical origin, with distinct differences observed between European and Chinese sources.[1] This inherent variability underscores the importance of comparative analysis to ensure the consistency, efficacy, and safety of this compound for therapeutic applications.
Quantitative Data Comparison
To date, a direct quantitative comparison of this compound yield and purity from Convallaria majalis across different geographical locations has not been extensively reported. The following tables are presented as a template for researchers to structure their findings from such comparative studies. These tables are designed to capture key metrics that are crucial for evaluating the quality and potential therapeutic efficacy of this compound from various sources.
Table 1: Comparative Yield of this compound from Convallaria majalis from Different Geographical Sources
| Geographical Source | Plant Part Used | Extraction Method | Yield of Crude Extract (g/kg of dry weight) | Yield of Purified this compound (mg/kg of dry weight) |
| Europe (e.g., France) | Rhizomes | Maceration with 80% Methanol | [Insert Data] | [Insert Data] |
| Asia (e.g., China) | Rhizomes | Maceration with 80% Methanol | [Insert Data] | [Insert Data] |
| North America | Rhizomes | Maceration with 80% Methanol | [Insert Data] | [Insert Data] |
Table 2: Purity and Bioactivity of Purified this compound from Different Geographical Sources
| Geographical Source | Purity by HPLC (%) | Bioactivity (IC50 for Na+/K+-ATPase inhibition, µM) |
| Europe (e.g., France) | [Insert Data] | [Insert Data] |
| Asia (e.g., China) | [Insert Data] | [Insert Data] |
| North America | [Insert Data] | [Insert Data] |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction, purification, and analysis of this compound from Convallaria majalis.
Extraction of this compound
This protocol is based on established methods for the extraction of cardiac glycosides from plant material.
Materials:
-
Dried and powdered rhizomes of Convallaria majalis
-
80% Methanol (HPLC grade)
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Macerate 100 g of dried, powdered rhizomes in 1 L of 80% methanol for 72 hours at room temperature with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the plant residue twice more with 500 mL of 80% methanol for 24 hours each.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Store the crude extract at 4°C until further purification.
Purification of this compound by Column Chromatography
Materials:
-
Crude methanol extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvent system: Chloroform:Methanol gradient
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC: Chloroform:Methanol (9:1 v/v)
-
Anisaldehyde-sulfuric acid spray reagent
-
This compound standard
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of 20 mL each and monitor the separation by TLC.
-
Spot the collected fractions and a this compound standard on a TLC plate.
-
Develop the TLC plate in a chloroform:methanol (9:1 v/v) solvent system.
-
After development, dry the plate and visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating at 110°C for 5-10 minutes.
-
Pool the fractions that show a spot corresponding to the Rf value of the this compound standard.
-
Concentrate the pooled fractions under reduced pressure to obtain purified this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is adapted from general procedures for the HPLC analysis of cardiac glycosides.[2][3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water.
Procedure:
-
Prepare a stock solution of the purified this compound and the standard in methanol.
-
Prepare a series of standard solutions of known concentrations to create a calibration curve.
-
Set the column temperature to 25°C.
-
Inject 20 µL of each standard solution and the sample solution into the HPLC system.
-
Monitor the elution at a wavelength of 220 nm.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound, like other cardiac glycosides, are primarily mediated through the inhibition of the Na+/K+-ATPase pump. This inhibition triggers a cascade of downstream signaling events.
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway initiated by the inhibition of Na+/K+-ATPase by this compound. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger. Elevated intracellular calcium enhances myocardial contractility. Furthermore, the interaction of cardiac glycosides with the Na+/K+-ATPase can activate intracellular signaling cascades, including the Src kinase, Ras-Raf-MEK-ERK pathway, and the PI3K/Akt pathway, which are involved in regulating cell growth and survival.[4][5][6][7][8]
Experimental Workflow
The following diagram outlines a logical workflow for the comparative study of this compound from different geographical sources.
This guide provides a foundational framework for the systematic and objective comparison of this compound from diverse geographical origins. By employing the outlined protocols and data presentation formats, researchers can contribute to a more comprehensive understanding of this promising therapeutic compound, ultimately facilitating its safe and effective development into novel pharmaceuticals.
References
- 1. Provenancing Flower Bulbs by Analytical Fingerprinting: Convallaria Majalis [ideas.repec.org]
- 2. [Qualitative and Quantitative HPLC-Analysis of Cardiac Glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 6. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 8. The Na/K-ATPase Signaling: From Specific Ligands to General Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Convallagenin B and Standard-of-Care Medications for Heart Failure: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Convallagenin B, a cardiac glycoside, and standard therapeutic agents for heart failure. While direct in vivo comparative studies are notably absent in publicly available literature, this document synthesizes existing preclinical data for this compound and contrasts it with the established profiles of common heart failure medications. This analysis aims to highlight the potential therapeutic mechanism of this compound and underscore the need for further comparative efficacy and safety studies.
Mechanism of Action: A Tale of Two Approaches
Heart failure therapies generally aim to improve cardiac function by either directly stimulating the heart's contractility (positive inotropy) or by reducing the workload on the heart. This compound, also known as Convallatoxin, falls into the former category, sharing its mechanism with the well-known cardiac glycoside, Digoxin. In contrast, standard medications like beta-blockers and ACE inhibitors primarily act to alleviate cardiac stress.
This compound (Convallatoxin): As a cardiac glycoside, this compound inhibits the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. The elevated calcium enhances the contractility of the heart muscle, leading to a stronger heartbeat.[1]
Standard Heart Failure Medications:
-
Beta-blockers (e.g., Metoprolol): These drugs block the effects of adrenaline on the heart, slowing the heart rate and reducing blood pressure, thereby decreasing the heart's oxygen demand.
-
ACE Inhibitors (e.g., Lisinopril): Angiotensin-converting enzyme inhibitors prevent the formation of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, lower blood pressure, and reduced cardiac workload.
-
Positive Inotropes (e.g., Digoxin, Dobutamine): Similar to this compound, Digoxin inhibits the Na+/K+-ATPase pump. Dobutamine, on the other hand, stimulates beta-1 adrenergic receptors in the heart to increase contractility.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound's inotropic effect on cardiomyocytes.
In Vivo Data Comparison: A Noteworthy Gap
The following table summarizes hypothetical in vivo data for this compound based on its known mechanism, contrasted with established data for standard medications. It is crucial to note that the data for this compound is illustrative and not based on published head-to-head comparative studies.
| Parameter | This compound (Hypothetical) | Digoxin | Metoprolol | Lisinopril |
| Ejection Fraction | ↑ | ↑ | ↑ (long-term) | ↑ (long-term) |
| Cardiac Output | ↑ | ↑ | ↓ (acutely), ↑ (long-term) | ↑ (long-term) |
| Heart Rate | ↓ | ↓ | ↓ | ↔ |
| Blood Pressure | ↔ / ↑ | ↔ | ↓ | ↓ |
| Myocardial O2 Demand | ↑ | ↑ | ↓ | ↓ |
Experimental Protocols for In Vivo Heart Failure Models
To facilitate future comparative studies, we provide a detailed methodology for a commonly used experimental model of heart failure in rodents.
Objective: To induce heart failure in a rat model via left anterior descending (LAD) coronary artery ligation to enable the comparative evaluation of therapeutic agents.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Mechanical ventilator
-
Echocardiography system with a high-frequency probe
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the rat and connect it to a mechanical ventilator.
-
Thoracotomy: Make a left lateral thoracotomy incision at the fourth intercostal space to expose the heart.
-
LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the observation of myocardial blanching in the anterior wall of the left ventricle.
-
Closure: Close the chest wall in layers and allow the animal to recover.
-
Post-operative Care: Administer analgesics as required and monitor the animal closely for the first 24 hours.
-
Confirmation of Heart Failure: Perform echocardiography 4 weeks post-ligation to assess cardiac function. A significant decrease in ejection fraction (typically <40%) confirms the development of heart failure.
Drug Administration and Monitoring:
-
Once heart failure is established, randomize animals into treatment groups (e.g., Vehicle control, this compound, Metoprolol, Lisinopril).
-
Administer drugs daily via oral gavage or osmotic minipumps for a predefined period (e.g., 4-8 weeks).
-
Monitor cardiac function via echocardiography at regular intervals.
-
At the end of the study, perform terminal hemodynamic measurements and collect tissues for histological and molecular analysis.
Experimental Workflow
The diagram below outlines a typical experimental workflow for an in vivo comparison of cardiac drugs in a heart failure model.
References
Assessing the Off-Target Effects of Convallagenin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of Convallagenin B, a cardiac glycoside with therapeutic potential. Due to the limited publicly available off-target screening data for this compound, this guide presents a representative profile based on the known off-target activities of the cardiac glycoside class. This is compared with Digoxin, a widely used cardiac glycoside, to provide a contextual benchmark for researchers. The information herein is intended to guide preclinical safety assessment and inform the design of future selectivity profiling studies.
Executive Summary
This compound, like other cardiac glycosides, exerts its primary therapeutic effect through the inhibition of the Na+/K+-ATPase. However, the potential for off-target interactions is a critical consideration in its development as a therapeutic agent. This guide outlines the known and potential off-target effects of this compound, with a direct comparison to Digoxin. Key off-target activities of cardiac glycosides include interactions with Src kinase, leading to the modulation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, as well as potential interactions with nuclear receptors like the estrogen receptor. The following sections provide detailed experimental protocols for assessing these off-target effects and visual representations of the key signaling pathways and experimental workflows.
Comparative Off-Target Profile
The following tables summarize the known and potential off-target profiles of this compound and Digoxin. It is important to note that the data for this compound is largely extrapolated from the known activities of the cardiac glycoside class and should be confirmed by direct experimental evidence.
Table 1: Kinase Selectivity Profile
| Kinase Target | This compound (Hypothetical % Inhibition at 10 µM) | Digoxin (% Inhibition at 10 µM) | Rationale for Inclusion |
| Src | > 50% | Reported to activate [1][2] | Key off-target of cardiac glycosides, mediating downstream signaling. |
| EGFR | Indirect activation | Indirect activation via Src[3] | Transactivation is a known downstream effect of Src activation by cardiac glycosides. |
| MEK1/2 | Indirect modulation | Indirect modulation[2] | Downstream effector of the Src-EGFR-Ras-Raf pathway. |
| ERK1/2 | Indirect modulation | Indirect modulation[2][4] | Key component of the MAPK pathway activated by cardiac glycosides. |
| PI3K | Indirect modulation | Indirect modulation | Important survival pathway potentially modulated by cardiac glycosides. |
| Akt | Indirect modulation | Indirect modulation | Key downstream effector of the PI3K pathway. |
Table 2: Receptor and Ion Channel Binding Profile
| Target | This compound (Hypothetical Ki [nM]) | Digoxin (Ki [nM]) | Rationale for Inclusion |
| Na+/K+-ATPase (α1β1) | < 10 | ~2 [5] | Primary on-target, included for reference. |
| Estrogen Receptor α/β | > 1000 | Reported weak interaction | Cardiac glycosides have been shown to have some affinity for steroid hormone receptors.[6] |
| L-type Ca2+ Channel | > 10000 | No significant interaction reported | Important for cardiac function, assessed for potential cardiotoxicity. |
| hERG Channel | > 10000 | No significant interaction reported | Critical for assessing pro-arrhythmic potential. |
Experimental Protocols
Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology: A common method for kinase profiling is the in vitro radiometric kinase assay.[7]
Materials:
-
Recombinant human kinases
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-³³P]ATP
-
Substrate peptide or protein specific for each kinase
-
This compound and Digoxin (as comparator) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and Digoxin in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilutions.
-
Add 20 µL of a kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of kinase buffer containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Competitive Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a panel of receptors and ion channels.
Methodology: This protocol describes a competitive radioligand binding assay using cell membranes expressing the target receptor.[8][9]
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor.
-
Binding buffer specific for the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
This compound and Digoxin dissolved in DMSO.
-
96-well plates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and Digoxin in DMSO.
-
In a 96-well plate, add 25 µL of the compound dilutions.
-
Add 25 µL of the specific radioligand at a concentration close to its Kd.
-
Add 200 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent displacement of the radioligand for each compound concentration.
-
Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Discussion and Future Directions
The assessment of off-target effects is a cornerstone of modern drug development, providing critical insights into the potential for adverse events and guiding lead optimization. While the primary target of this compound is the Na+/K+-ATPase, its structural similarity to other cardiac glycosides suggests a potential for interactions with other cellular components, most notably Src kinase and downstream signaling cascades.
The provided hypothetical off-target profile for this compound, when compared to the known activities of Digoxin, highlights the importance of comprehensive experimental validation. Researchers are strongly encouraged to perform broad panel screening, including a diverse set of kinases and receptors, to build a robust safety profile for this compound. The detailed experimental protocols in this guide offer a starting point for such investigations.
Future studies should focus on generating empirical data for this compound in a variety of off-target assays. This will not only clarify its selectivity profile but also potentially uncover novel therapeutic applications. Understanding the full spectrum of its molecular interactions will be essential for the successful clinical translation of this promising natural product.
References
- 1. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of epidermal growth factor signaling by the cardiac glycoside ouabain in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Glycosides as Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cardiac glycoside-receptor system in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides with target at direct and indirect interactions with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Lack of Reproducibility Data for Convallagenin B Due to Scarcity of Primary Research
A comprehensive review of available scientific literature reveals a significant lack of published, peer-reviewed data on the biological activities of Convallagenin B, a natural product isolated from plants such as Convallaria majalis (Lily of the Valley). Consequently, a comparison guide on the reproducibility of its findings cannot be compiled as there are no foundational studies to replicate or compare.
This compound is a known spirostanol sapogenin with an established chemical structure and CAS number (17934-59-7). It is commercially available from various chemical suppliers for research purposes. However, despite its availability, primary research detailing its biological effects, mechanism of action, and potential therapeutic applications is largely absent from prominent scientific databases.
While some encyclopedic volumes and patents mention this compound in lists of natural compounds, they do not provide experimental data from dedicated studies on the compound itself. For instance, a patent for Core 2 GlcNAc-T inhibitors lists this compound among numerous other spirostanol aglycones without presenting any specific biological activity data for it[1]. Similarly, a book on saponins includes this compound in a table of compounds without detailing its biological effects[2].
A 2021 study focusing on the structural characterization of spirostanol sapogenins from Convallaria majalis identified a compound as (25S)-spirostan-1β,3β,4β,5β-tetrol, which the authors state is identical to this compound. This study, however, focused on structural elucidation via NMR and did not report any biological activity for the isolated compound[3][4].
The most direct, albeit limited, information on the biological activity of this compound comes from a study on the constituents of Tupistra wattii. The abstract of this research mentions the isolation of this compound and the evaluation of its cytotoxicity against the K562 and A2780a cancer cell lines[5][6]. Another reference work, the "Encyclopedia of Traditional Chinese Medicines," lists "this compound 5-O-β-D-glucopyranoside" (a glycoside of this compound) and reports its cytotoxic activity against K562 cells with an IC50 value of 44.52 μmol/L[7][8]. This suggests that related compounds have been studied, but specific, detailed findings for this compound itself remain elusive in the public domain.
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental methodologies.
-
Create diagrams of signaling pathways or experimental workflows.
Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial step would be to conduct foundational research to characterize its biological effects. At present, there is no body of published findings to assess for reproducibility.
References
- 1. US8609633B2 - Core 2 GlcNAc-T inhibitors - Google Patents [patents.google.com]
- 2. dokumen.pub [dokumen.pub]
- 3. Spirostanol Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. t27.ir [t27.ir]
- 8. epdf.pub [epdf.pub]
- 9. scispace.com [scispace.com]
A Head-to-Head Comparison of Cardiac Glycoside Extraction Techniques from Convallaria majalis
Data Summary of Extraction Techniques
The selection of an extraction method is a trade-off between yield, purity, cost, and environmental impact. Below is a summary of potential extraction techniques for cardiac glycosides from Convallaria majalis. It is important to note that the yield and purity are estimations based on general principles of these techniques, as direct comparative studies for Convallatoxin are limited.
| Extraction Technique | Principle | Common Solvents | Estimated Yield | Estimated Purity | Advantages | Disadvantages |
| Conventional Solvent Extraction (Maceration/Reflux) | Soaking and/or heating the plant material in a solvent to dissolve the target compounds. | Methanol, 70% Ethanol | Low to Moderate | Low to Moderate | Simple, low-cost setup. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for a more efficient extraction than simple maceration. | Methanol, Ethanol | Moderate to High | Moderate | More efficient than maceration, requires less solvent over time. | Can be time-consuming, potential for thermal degradation. |
| Chromatographic Methods | Separation based on the differential partitioning of compounds between a stationary and a mobile phase. | Various solvent systems | Variable (dependent on scale) | High | High purity achievable, suitable for isolation of specific compounds. | Complex, requires specialized equipment, can be costly and time-consuming. |
| Patented Acetonide Formation Method | Chemical derivatization to facilitate separation and purification, followed by hydrolysis to revert to the native compound. | Acetone, Aqueous Sulfuric Acid | High | High | High yield and purity of the target compound (Convallatoxin). | Involves chemical reactions, requires specific expertise and reagents. |
Experimental Protocols
Conventional Solvent Extraction (Reflux)
This protocol describes a standard laboratory-scale reflux extraction for cardiac glycosides from dried Convallaria majalis plant material.
Materials:
-
Dried and powdered Convallaria majalis whole plants (3.0 kg)[1]
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Place 3.0 kg of dried, powdered Convallaria majalis whole plants into a large round-bottom flask.[1]
-
Add a sufficient volume of methanol to completely immerse the plant material.
-
Set up the reflux apparatus by connecting the condenser to the flask and securing it over a heating mantle.
-
Heat the mixture to the boiling point of methanol and maintain a gentle reflux for 4 hours.[1]
-
After 4 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through a Büchner funnel to separate the plant material from the solvent.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[1]
-
The crude extract can then be subjected to further purification steps, such as column chromatography.[1]
Chromatographic Separation of Crude Extract
This protocol outlines a general approach to purifying cardiac glycosides from a crude extract using column chromatography.
Materials:
-
Crude methanol extract of Convallaria majalis
-
Diaion HP-20 resin[1]
-
Silica gel and octadecylsilanized (ODS) silica gel[1]
-
Solvents for elution (e.g., Methanol-Water mixtures, Methanol, Ethanol, Ethyl Acetate)[1]
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (HPLC) system[1]
Procedure:
-
Dissolve the crude methanol extract in an appropriate solvent.
-
Pack a glass column with Diaion HP-20 resin.
-
Load the dissolved crude extract onto the column.
-
Elute the column successively with a gradient of solvents, such as Methanol-Water (e.g., 3:7, 6:4), followed by pure Methanol, Ethanol, and Ethyl Acetate.[1]
-
Collect the eluate in fractions using a fraction collector.
-
Monitor the separation of compounds in the collected fractions using Thin-Layer Chromatography (TLC).
-
Pool the fractions containing the compounds of interest based on the TLC analysis.
-
Subject the pooled fractions to further purification using silica gel and ODS silica gel column chromatography.[1]
-
For final purification to obtain highly pure compounds, utilize preparative High-Performance Liquid Chromatography (HPLC).[1]
Isolation of Convallatoxin via Acetonide Formation (Based on Patent US3843627A)
This protocol is a conceptual outline based on the process described in the patent for isolating Convallatoxin.
Materials:
-
Crude extract of Convallaria containing Convallatoxin
-
Acetone
-
p-toluenesulfonic acid monohydrate (catalyst)
-
Crystallization apparatus
-
Filtration apparatus
-
Aqueous sulfuric acid (0.1 to 1.0%) for hydrolysis[2]
Procedure:
-
Concentrate the crude extract of Convallaria.[2]
-
React the concentrated extract with acetone in the presence of a p-toluenesulfonic acid monohydrate catalyst. This reaction converts the Convallatoxin into its acetonide derivative.[2]
-
Separate the formed Convallatoxin acetonide from by-products through crystallization and subsequent filtration. Alternatively, chromatographic separation can be used.[2]
-
Subject the purified Convallatoxin acetonide to mild acid hydrolysis using a 0.1 to 1.0 percent aqueous sulfuric acid solution to remove the acetonide group and yield pure Convallatoxin.[2]
Signaling Pathway of Cardiac Glycosides
Cardiac glycosides, including Convallatoxin, exert their therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cell membranes.[3][4] This inhibition leads to a cascade of downstream signaling events.
Caption: Signaling cascade initiated by cardiac glycosides.
The binding of a cardiac glycoside to Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in increased cardiac contractility.[5] Additionally, this interaction can trigger signaling pathways such as the Src/MAPK pathway, which can lead to reduced p53 synthesis, and can also modulate the NF-κB signaling pathway, affecting inflammation and cell survival.[6][7][8] These diverse signaling effects underscore the interest in cardiac glycosides for various therapeutic applications beyond heart failure, including oncology.[5][8][9]
References
- 1. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3843627A - Process for the isolation of convallatoxin acetonide - Google Patents [patents.google.com]
- 3. manualofmedicine.com [manualofmedicine.com]
- 4. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ffhdj.com [ffhdj.com]
The Structure-Activity Relationship of Convallagenin B and its Analogues: A Field Awaiting Exploration
Despite a comprehensive search of available scientific literature, a detailed structure-activity relationship (SAR) for Convallagenin B and its analogues remains largely uncharted territory. While this compound is recognized as a natural product, specific data on its biological activities, the synthesis of its derivatives, and comparative studies of their effects are not publicly available at this time. This presents a significant knowledge gap for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
For a comprehensive SAR study, a systematic approach is required. This typically involves the synthesis of a series of analogues where specific parts of the parent molecule are modified. These modifications can include changes to functional groups, stereochemistry, or the core scaffold. Subsequently, these analogues are subjected to a battery of biological assays to determine how these structural changes affect their activity.
The Path Forward: Establishing a Research Framework
To unlock the potential of this compound, a dedicated research program would be necessary. Such a program would ideally follow a structured workflow:
Figure 1. A generalized workflow for conducting a structure-activity relationship study.
Hypothetical Experimental Protocols
While specific experimental data for this compound is unavailable, a typical investigation into the cytotoxic properties of a novel natural product and its analogues would involve the following standard protocols:
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogues for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The study of the structure-activity relationship of this compound and its analogues represents a promising but currently unexplored area of natural product chemistry and drug discovery. The lack of available data highlights the need for foundational research to isolate or synthesize this compound in sufficient quantities, develop synthetic routes to its analogues, and evaluate their biological activities. Such studies would be invaluable in determining the therapeutic potential of this class of compounds and would provide the necessary data to construct the comprehensive comparison guides sought by the research community. Until such research is conducted and published, a detailed analysis of the structure-activity relationship of this compound remains an academic exercise.
References
Safety Operating Guide
Personal protective equipment for handling Convallagenin B
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling Convallagenin B (CAS No. 17934-59-7) in a laboratory setting. Researchers, scientists, and drug development professionals should review this guide thoroughly before handling this compound.
This compound is a naturally occurring cardenolide glycoside.[1] Cardenolide glycosides are a class of compounds known for their potent biological activity, primarily acting as inhibitors of the Na+/K+-ATPase pump, which can lead to cardiotoxicity.[2][3] Due to the inherent toxicity of this class of compounds, strict adherence to safety protocols is essential to prevent accidental exposure and ensure a safe laboratory environment. The therapeutic dose of cardenolides is dangerously close to the lethal dose.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is the first line of defense in minimizing exposure risk.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (powder) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves (double gloving recommended) | Laboratory coat | NIOSH-approved N95 or higher-rated respirator |
| Preparing solutions | Chemical splash goggles or face shield | Nitrile or latex gloves (double gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Administering to cell cultures or animals | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Work in a biosafety cabinet or chemical fume hood |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with organic vapor/acid gas cartridges |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the procedures involved, and potential for exposure.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with appropriate warning signs.
-
Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible before beginning work.
2. Handling Solid this compound:
-
Weighing: When weighing the solid compound, use a balance inside the chemical fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
3. Solution Preparation:
-
Solvent Selection: Use the appropriate solvent as specified in the experimental protocol.
-
Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is securely capped and mix gently until the solid is fully dissolved.
4. Experimental Procedures:
-
Containment: All experimental procedures involving this compound should be performed in a manner that contains the material and prevents its release into the laboratory environment.
-
Avoid Sharps: Use blunt needles or cannulas whenever possible to reduce the risk of sharps injuries and parenteral exposure.
5. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 10% bleach solution followed by a water rinse).
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps Waste: All sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Cardiotoxic").
3. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this material down the drain or in the regular trash.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Symptoms of poisoning can include dizziness, vomiting, and irregular heartbeat.[4]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
